molecular formula C107H138Cl2N26O31 B15622910 Enduracidin B

Enduracidin B

Número de catálogo: B15622910
Peso molecular: 2355.3 g/mol
Clave InChI: IPZGNBNNEDCXBK-KWKAUDIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid has been reported in Streptomyces fungicidicus with data available.
has different fatty acid moieties than enduracidin A

Propiedades

IUPAC Name

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZGNBNNEDCXBK-KWKAUDIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CNC(=N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CNC(=N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CNC(=N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CNC(=N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)/C=C/C=C/CCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H138Cl2N26O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enduracidin B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and mechanism of action of the potent lipopeptide antibiotic, Enduracidin B.

This compound is a member of the enduracidin family of lipopeptide antibiotics, which are produced by the bacterium Streptomyces fungicidicus.[1][2] These complex natural products have garnered significant interest within the scientific community due to their potent activity against a range of Gram-positive bacteria, including clinically relevant multidrug-resistant strains.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical architecture, physicochemical properties, biological activity, and mechanism of action, to support ongoing research and development efforts in the field of antimicrobial agents.

Chemical Structure and Physicochemical Properties

This compound is a cyclic depsipeptide composed of seventeen amino acid residues, featuring a complex and unique chemical scaffold.[1][4] The structure is characterized by the presence of non-proteinogenic amino acids, such as 4-hydroxyphenylglycine and the rare amino acid enduracididine, which are crucial for its biological function.[1][5] A lipophilic fatty acid side chain is attached to the N-terminus, contributing to its classification as a lipopeptide.[6][7]

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C108H140Cl2N26O31[6]
Molecular Weight 2369.4 g/mol [6]
Exact Mass 2371.9537566 Da[8]
CAS Number 34304-21-7[6]
Solubility Methanol: Slightly soluble (0.1-1 mg/ml), Water: Slightly soluble (0.1-1 mg/ml)[6]
Appearance Solid[6]

Biological and Pharmacological Properties

This compound exhibits potent bactericidal activity primarily against Gram-positive bacteria.[1][9] Notably, it retains its efficacy against various antibiotic-resistant strains of staphylococci and is reported to have a low propensity for inducing bacterial resistance.[3][10] However, it is generally ineffective against Gram-negative bacteria, with the exception of Neisseria gonorrhoeae, as well as fungi and yeast.[1] The in vivo efficacy of enramycin (B576705) (a mixture of enduracidins) has been demonstrated in mouse models of Staphylococcus aureus infection, with a reported 50% effective dose (ED50) of 2.27 mg/kg.[3][10]

The table below summarizes the biological activity of this compound.

PropertyValue/DescriptionSource
Spectrum of Activity Primarily Gram-positive bacteria, including resistant strains.[1][3][1][3]
Activity against Gram-negative bacteria Generally ineffective.[1][3][1][3]
Antifungal/Antiyeast Activity No significant activity.[1][1]
In vivo Efficacy (Enramycin) ED50 of 2.27 mg/kg in S. aureus infected mice.[3][10][3][10]
Other Activity Inhibition of avian myeloblastosis virus reverse transcriptase.[1][6][1][6]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

The primary molecular target of this compound is the bacterial cell wall biosynthesis pathway. Specifically, it inhibits the transglycosylation step of peptidoglycan synthesis.[1][11][12] This inhibition is achieved through binding to Lipid II, a crucial precursor molecule for the growing peptidoglycan chain.[1][11][12] By sequestering Lipid II, this compound prevents its utilization by penicillin-binding proteins (PBPs), thereby halting the elongation of the glycan chains and ultimately leading to cell lysis and bacterial death.[11][12] This mechanism is distinct from that of beta-lactam antibiotics, which directly inhibit PBPs. The strong affinity of this compound for Lipid II is a key factor in its potent antibacterial activity.[11]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid_I Lipid I MurG MurG Lipid_I->MurG substrate Lipid_II Lipid II MurG->Lipid_II produces Transglycosylase Transglycosylase (PBP) Lipid_II->Transglycosylase substrate Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylase->Peptidoglycan elongates Enduracidin_B This compound Enduracidin_B->Lipid_II binds to and sequesters

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following outlines a general workflow for the isolation and purification of this compound from S. fungicidicus fermentation cultures, based on methodologies described in the literature.[13]

G Start S. fungicidicus Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant separate Mycelium Mycelium Centrifugation->Mycelium separate Butanol_Extraction Butanol Extraction Supernatant->Butanol_Extraction Mycelium->Butanol_Extraction Crude_Extract Crude Extract Butanol_Extraction->Crude_Extract RP_HPLC Reverse-Phase HPLC Crude_Extract->RP_HPLC Fractions Fraction Collection RP_HPLC->Fractions Analysis Analysis (LC-MS, MALDI-TOF) Fractions->Analysis Purified_Enduracidin_B Purified this compound Analysis->Purified_Enduracidin_B

Caption: General workflow for this compound isolation.

1. Fermentation: S. fungicidicus is cultured in a suitable fermentation medium to promote the production of enduracidins.[13]

2. Extraction: The fermentation broth is typically separated into supernatant and mycelium. This compound can be extracted from both fractions, often using a solvent such as butanol.[13]

3. Purification: The crude extract is subjected to further purification steps. A common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

4. Analysis: Fractions collected from HPLC are analyzed to identify those containing this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are employed for this purpose.[13]

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is typically used to determine the MIC of this compound against various bacterial strains.

1. Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

2. Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the wells of a microtiter plate.

3. Inoculation: Each well is inoculated with the bacterial suspension.

4. Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

5. Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Biosynthesis of Enduracidin

The biosynthesis of Enduracidin is a complex process orchestrated by a large gene cluster in S. fungicidicus.[14] This cluster encodes a series of non-ribosomal peptide synthetases (NRPSs) that are responsible for the assembly of the peptide backbone from its constituent amino acids.[14][15] The gene cluster also contains genes for the synthesis of the non-proteinogenic amino acids, the attachment of the lipid side chain, and potentially for regulation and export of the antibiotic.[14] Understanding the biosynthetic pathway opens up opportunities for genetic engineering to produce novel enduracidin analogs with potentially improved properties.[7][16]

G Gene_Cluster Enduracidin Biosynthetic Gene Cluster NRPS Non-Ribosomal Peptide Synthetases (NRPSs) Gene_Cluster->NRPS Assembly Peptide Assembly & Acylation NRPS->Assembly Amino_Acids Amino Acid Precursors Amino_Acids->Assembly Lipid_Precursor Lipid Precursor Lipid_Precursor->Assembly Enduracidin_B_Precursor This compound Precursor Assembly->Enduracidin_B_Precursor Modification_Export Post-Assembly Modification & Export Enduracidin_B_Precursor->Modification_Export Enduracidin_B This compound Modification_Export->Enduracidin_B

Caption: Simplified overview of this compound biosynthesis.

Conclusion

This compound represents a promising class of antibiotics with a potent mechanism of action against Gram-positive pathogens. Its complex structure and unique mode of action make it an attractive scaffold for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance. Further research into its structure-activity relationships, biosynthetic engineering, and formulation development will be crucial in realizing the full therapeutic potential of this remarkable natural product.

References

Enduracidin B: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin B, a potent lipopeptide antibiotic, presents significant therapeutic potential against a range of Gram-positive bacteria. However, its development and formulation are critically influenced by its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available quantitative data, detailed experimental protocols for characterization, and visual representations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound as a therapeutic agent.

Introduction

This compound is a member of the enduracidin family of cyclic lipodepsipeptide antibiotics produced by Streptomyces fungicidicus. It exhibits strong bactericidal activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, which involves the inhibition of peptidoglycan biosynthesis, makes it a promising candidate for combating antibiotic resistance. Despite its potent antimicrobial activity, the formulation of this compound is challenged by its limited aqueous solubility. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for the development of safe and effective drug products.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound is characterized by its generally poor solubility in aqueous solutions and better solubility in certain organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. The following table summarizes the available information.

SolventSolubilityNotes
WaterSlightly soluble (0.1-1 mg/mL)Solubility is expected to be pH-dependent.
Methanol (MeOH)Slightly soluble (0.1-1 mg/mL)
Dimethylformamide (DMF)SolubleSpecific quantitative data is not available.
Dimethyl sulfoxide (B87167) (DMSO)Soluble (approx. 10 mM)A concentration of 10 mM is readily achievable.
Ethanol (EtOH)Fairly solubleSpecific quantitative data is not available.
Butanol (BuOH)Fairly solubleSpecific quantitative data is not available.

It is important to note that the terms "soluble," "fairly soluble," and "slightly soluble" are qualitative descriptors and experimental determination of exact solubility values under specific conditions is highly recommended.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 267 nm)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Clarify the supernatant by centrifugation or filtration to remove any remaining solid particles.

  • Accurately dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate on shaker (constant T°) A->B Agitate for 24-72h C Allow solids to settle B->C D Withdraw supernatant C->D E Clarify (centrifuge/filter) D->E F Dilute sample E->F G Quantify by HPLC F->G

Workflow for Solubility Determination

Stability Characteristics

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Limited specific stability data for this compound is publicly available.

General Stability Profile
ConditionStability Assessment
Solid State Stable for an extended period when stored at -20°C. One source suggests a shelf-life of ≥ 4 years under these conditions.
Solution State Stability in solution is expected to be dependent on the solvent, pH, temperature, and exposure to light.
Temperature Expected to degrade at elevated temperatures.
pH As a peptide-based molecule, this compound is likely susceptible to hydrolysis at acidic and alkaline pH.
Light Photostability has not been extensively reported, but protection from light is generally recommended for antibiotics.
Oxidation Susceptibility to oxidative degradation is possible and should be evaluated.
Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a specific duration.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent drug and detect the formation of degradation products.

  • Degradant Identification: Utilize LC-MS to determine the mass of the degradation products and elucidate their structures.

G cluster_stress Stress Conditions cluster_analysis Analysis and Characterization Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Quantification Base Base Hydrolysis Base->HPLC Quantification Oxidation Oxidation Oxidation->HPLC Quantification Thermal Thermal Degradation Thermal->HPLC Quantification Photo Photodegradation Photo->HPLC Quantification LCMS LC-MS Analysis HPLC->LCMS Degradant Detection Pathway Degradation Pathway Elucidation LCMS->Pathway Structure Elucidation EnduracidinB This compound EnduracidinB->Acid EnduracidinB->Base EnduracidinB->Oxidation EnduracidinB->Thermal EnduracidinB->Photo

Forced Degradation Study Workflow

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it inhibits the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, a key precursor molecule. This binding sequesters Lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the elongation of the peptidoglycan chain. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

G cluster_synthesis Peptidoglycan Precursor Synthesis cluster_translocation Membrane Translocation cluster_polymerization Peptidoglycan Polymerization UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Transglycosylation Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Crosslinking Cross-linking Peptidoglycan->Crosslinking Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall EnduracidinB This compound EnduracidinB->Inhibition Inhibition->PBP Inhibition

Mechanism of Action of this compound

Conclusion

This compound remains a promising antibiotic with a potent mechanism of action against challenging Gram-positive pathogens. However, its successful clinical development hinges on overcoming the challenges posed by its limited solubility and ensuring its stability in pharmaceutical formulations. This technical guide has consolidated the currently available information on the solubility and stability of this compound, while also providing standardized protocols for its further characterization. It is evident that more comprehensive quantitative data is required to fully understand its physicochemical behavior. The experimental frameworks provided herein should serve as a valuable starting point for researchers to generate this critical data, thereby facilitating the rational design and development of stable and efficacious this compound formulations.

Enduracidin B: A Technical Guide to its Mode of Action on Peptidoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of enduracidin B, a potent lipoglycopeptide antibiotic, with a specific focus on its inhibitory effects on bacterial peptidoglycan biosynthesis. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathways and workflows involved.

Introduction to this compound

Enduracidin, a mixture of related cyclic lipodepsipeptides including enduracidin A and B, is produced by the bacterium Streptomyces fungicidicus.[1][2][3] It exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4] Structurally, enduracidin is related to other lipoglycopeptide antibiotics like ramoplanin (B549286).[4][5] However, due to its poor aqueous solubility, its clinical development for systemic use has been limited, and it is primarily utilized as an additive in animal feed to prevent necrotic enteritis in poultry and promote growth in livestock.[4][6] The unique mode of action of enduracidin, which involves binding to the essential peptidoglycan precursor Lipid II, makes it and its derivatives interesting candidates for further antibiotic development.[1][4]

The Peptidoglycan Biosynthesis Pathway: The Target of this compound

Bacterial cell wall peptidoglycan is a vital polymer that provides structural integrity and protects the cell from osmotic lysis. Its biosynthesis is a complex process that occurs in three stages: cytoplasmic synthesis of precursors, transport of these precursors across the cell membrane, and their subsequent polymerization and cross-linking into the cell wall matrix.[7][8] this compound acts on the membrane-associated steps of this pathway.

A simplified representation of the final stages of peptidoglycan biosynthesis is depicted below, highlighting the key intermediates and enzymes.

Peptidoglycan_Biosynthesis_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase (PBP) Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase (PBP) Enduracidin_B This compound Enduracidin_B->Lipid_II Binding/Sequestration

Caption: The final stages of the peptidoglycan biosynthesis pathway, indicating the sequestration of Lipid II by this compound, which inhibits the subsequent transglycosylation step.

Core Mechanism of Action: Sequestration of Lipid II

The primary cellular target of this compound is Lipid II , an essential glycolipid precursor for peptidoglycan synthesis.[4][9][10] this compound functions by binding to Lipid II at the bacterial membrane interface, thereby sequestering it and preventing its utilization by peptidoglycan synthases (penicillin-binding proteins, PBPs).[4][5]

While enduracidin can inhibit both the MurG-catalyzed formation of Lipid II from Lipid I and the subsequent transglycosylation step, studies have shown a preferential and stronger inhibition of the transglycosylation step.[9][10] This is attributed to a higher binding affinity of enduracidin for Lipid II, the substrate for transglycosylases, compared to Lipid I, the substrate for MurG.[9][10] By effectively trapping Lipid II in a complex, this compound halts the polymerization of the glycan strands, a critical step in the formation of the peptidoglycan backbone.[1][4] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[10]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its inhibitory effects on peptidoglycan biosynthesis enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusSmith0.1[11]
Staphylococcus aureusTerajima0.2[11]
Streptococcus pyogenesS-80.1[11]
Bacillus subtilisPCI 2190.1[11]
Clostridium perfringensPB6K0.2-0.4[11]
Enterococcus faecium(VRE strains)Not specified, but potent activity reported[4][5]
Mycobacterium tuberculosisNot specifiedActivity reported[1]

Table 2: Comparative Inhibition of Peptidoglycan Biosynthesis Steps by Enduracidin.

Enzyme/StepSubstrateIC50 / KiObservationReference
TransglycosylaseLipid IINot specifiedPreferentially inhibited[9][10]
MurGLipid INot specifiedWeaker inhibition[9][10]

Note: While preferential inhibition is established, specific IC50 or Ki values for enduracidin's inhibition of purified transglycosylase and MurG are not consistently reported in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mode of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

MIC_Workflow Start Start: Prepare bacterial inoculum (0.5 McFarland) Prepare_Dilutions Prepare serial two-fold dilutions of this compound in a 96-well plate Start->Prepare_Dilutions Add_Inoculum Inoculate each well with the bacterial suspension Prepare_Dilutions->Add_Inoculum Controls Include positive (no antibiotic) and negative (no bacteria) controls Add_Inoculum->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_Results Visually inspect for turbidity or measure OD600 Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

  • Inoculum Preparation: A bacterial strain is grown overnight in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB). The culture is then diluted to achieve a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Plate Preparation: Serial two-fold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Controls: A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan in a cell-free system, allowing for the direct assessment of enzyme inhibition.

Protocol:

  • Preparation of Membrane Fraction: Bacterial cells (e.g., S. aureus or E. coli) are grown to mid-log phase, harvested, and lysed to prepare a membrane fraction containing the necessary peptidoglycan synthesis enzymes.[12][13]

  • Reaction Mixture: A reaction mixture is prepared containing the membrane fraction, buffer, ATP, and the radiolabeled peptidoglycan precursor, such as [¹⁴C]-UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc).[7]

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is initiated by the addition of the other precursor, UDP-MurNAc-pentapeptide, and incubated at 37°C for a defined period (e.g., 30-60 minutes).[7][12]

  • Stopping the Reaction: The reaction is terminated by adding a strong acid, such as 8% SDS or trichloroacetic acid, which precipitates the newly synthesized peptidoglycan.[7]

  • Quantification: The mixture is filtered through a glass fiber filter to capture the precipitated, radiolabeled peptidoglycan. The radioactivity on the filter is measured using a liquid scintillation counter.[7]

  • Data Analysis: A reduction in radioactivity in the presence of this compound compared to the control indicates inhibition of peptidoglycan synthesis. IC50 values can be calculated from a dose-response curve.

Lipid II Binding Assay

This assay directly assesses the interaction between this compound and its target, Lipid II.

Protocol:

  • Preparation of Labeled Components: Either this compound or Lipid II is radiolabeled (e.g., with ¹⁴C or ³H) or fluorescently tagged.

  • Binding Reaction: Labeled this compound is incubated with isolated Lipid II (which can be in micellar form) in a suitable buffer.[14]

  • Separation of Bound and Free Ligand: The complex of this compound and Lipid II is separated from the free, unbound this compound. This can be achieved through various methods, such as size-exclusion chromatography, native gel electrophoresis, or a filter-binding assay where the complex is retained on a membrane.

  • Quantification: The amount of radioactivity or fluorescence in the bound fraction is measured.

  • Data Analysis: The binding affinity (e.g., Kd) can be determined by performing the assay with varying concentrations of the unlabeled component in a competition experiment. A strong interaction is indicated by the formation of a stable complex.[14]

Conclusion and Future Directions

This compound is a potent antibiotic that effectively inhibits bacterial cell wall synthesis by targeting and sequestering the essential precursor Lipid II. Its primary mechanism of action is the inhibition of the transglycosylation step of peptidoglycan biosynthesis, a consequence of its high affinity for Lipid II.[9][10] While its physicochemical properties have limited its systemic clinical application, its unique and effective mode of action against resistant Gram-positive pathogens underscores the potential of the Lipid II binding motif as a template for the development of new antibacterial agents. Future research may focus on the semi-synthetic modification of the enduracidin scaffold to improve its solubility and pharmacokinetic profile, potentially leading to the development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

physical and chemical properties of Enduracidin B hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Enduracidin B hydrochloride, a potent lipopeptide antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Physical and Chemical Properties

This compound hydrochloride is a complex cyclic lipopeptide with significant activity against Gram-positive bacteria. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C108H141Cl3N26O31[1]
Molecular Weight 2405.8 g/mol [1]
Appearance Solid[2]
Melting Point 238-241 °C[]
Solubility
- Dimethylformamide (DMF)Soluble
- MethanolSlightly soluble (0.1-1 mg/mL)
- WaterSlightly soluble (0.1-1 mg/mL)
- EthanolFairly soluble
- ButanolFairly soluble
Stability Stable for ≥ 4 years when stored at -20°C[2]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound exerts its antibacterial effect by potently inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, it targets the transglycosylation step, a crucial stage in the polymerization of the cell wall. This compound achieves this by binding to Lipid II, the lipid-linked precursor of peptidoglycan. This binding sequesters the substrate, preventing its utilization by peptidoglycan glycosyltransferases (PGTs), thereby halting the extension of the glycan chains and ultimately leading to cell lysis and bacterial death.

Inhibition of Peptidoglycan Synthesis by this compound cluster_bacterial_cell Bacterial Cell Lipid_II Lipid II (Peptidoglycan Precursor) PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II->PGT Substrate for Peptidoglycan Growing Peptidoglycan Chain PGT->Peptidoglycan Catalyzes Polymerization Enduracidin_B This compound Hydrochloride Enduracidin_B->Lipid_II Binds to

A diagram illustrating the inhibitory action of this compound on bacterial cell wall synthesis.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound hydrochloride.

Determination of Melting Point

Objective: To determine the melting point range of this compound hydrochloride using the capillary method.

Apparatus and Reagents:

  • Melting point apparatus (e.g., Stuart SMP30 or similar)

  • Capillary tubes (closed at one end)

  • This compound hydrochloride powder

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of this compound hydrochloride is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, packing the powder to a height of 2-3 mm.

  • Apparatus Setup: The filled capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample is heated at a rapid rate initially until the temperature is approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the end of the range.

  • Replicates: The procedure is repeated at least two more times, and the average melting point range is calculated.

Melting Point Determination Workflow start Start prep Grind Sample start->prep fill Fill Capillary Tube prep->fill setup Place in Apparatus fill->setup heat_fast Rapid Heating setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Temperature Range observe->record repeat Repeat 2x record->repeat repeat->prep Yes calculate Calculate Average repeat->calculate No end End calculate->end

Workflow for the determination of melting point.
Determination of Solubility

Objective: To quantitatively determine the solubility of this compound hydrochloride in various solvents using the shake-flask method.

Apparatus and Reagents:

  • This compound hydrochloride

  • Solvents: Water, Methanol, Ethanol, Dimethylformamide (DMF)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • An excess amount of this compound hydrochloride is added to a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL).

    • The vials are tightly sealed to prevent solvent evaporation.

  • Equilibration:

    • The vials are placed in an orbital shaker set at a constant temperature (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, the vials are allowed to stand to let the undissolved solid settle.

    • A portion of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.

  • Quantification by HPLC:

    • A known volume of the clear supernatant is accurately diluted with the appropriate solvent.

    • The concentration of the dissolved this compound hydrochloride in the diluted sample is determined using a validated HPLC method.

    • A calibration curve is prepared using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is expressed in mg/mL.

Solubility Determination Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate on Shaker (24-48h) add_excess->equilibrate separate Centrifuge to Separate Solid and Liquid equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Workflow for the determination of solubility.
Stability Indicating HPLC Method for Forced Degradation Studies

Objective: To develop and validate a stability-indicating HPLC method and to perform forced degradation studies to understand the degradation pathways of this compound hydrochloride.

Apparatus and Reagents:

  • HPLC system with a photodiode array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

1. Method Development and Validation:

  • Mobile Phase Optimization: A gradient elution method is developed using a mixture of phosphate buffer and acetonitrile to achieve good separation of the parent drug from its degradation products.

  • Wavelength Selection: The detection wavelength is selected based on the UV spectrum of this compound hydrochloride obtained from the PDA detector.

  • Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Studies:

  • Acid Hydrolysis: The drug solution is treated with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: The drug solution is treated with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: The drug solution is treated with 3% H2O2 at room temperature.

  • Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: The drug solution is exposed to UV and visible light in a photostability chamber.

  • Sample Analysis: At various time points, samples are withdrawn, neutralized (if necessary), diluted, and analyzed by the validated HPLC method.

  • Data Analysis: The percentage degradation of this compound hydrochloride is calculated, and the chromatograms are examined for the appearance of degradation products.

Forced Degradation Study Workflow cluster_method_dev HPLC Method Development & Validation cluster_degradation Forced Degradation Conditions optimize Optimize Mobile Phase & Wavelength validate Validate Method (ICH) optimize->validate acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2) thermal Thermal (80°C) photo Photolytic (UV/Vis) analyze Analyze Samples by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze data_analysis Calculate % Degradation & Identify Products analyze->data_analysis end End data_analysis->end

Workflow for forced degradation studies.

References

The Core Structural Elucidation of Enduracidins A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidins A and B, potent lipodepsipeptide antibiotics isolated from Streptomyces fungicidicus, represent a class of compounds with significant activity against Gram-positive bacteria, including resistant strains[1][2]. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to Lipid II and preventing the transglycosylation step of peptidoglycan synthesis, a mode of action shared with vancomycin[1]. The structural elucidation of these complex natural products was a significant undertaking, relying on a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance spectroscopy. This guide provides an in-depth overview of the methodologies and data integral to defining the complete structures of Enduracidins A and B.

Overview of Enduracidin Structure

Enduracidins A and B are large, cyclic lipodepsipeptides. Their core structure consists of:

  • A 17-amino acid peptide backbone.

  • A cyclic structure formed by a lactone (ester) bond between the C-terminal carboxyl group and the side-chain hydroxyl of an amino acid within the sequence.

  • An N-terminal fatty acyl chain, which represents the primary structural difference between Enduracidin A and Enduracidin B[3].

  • Several non-proteinogenic and rare amino acids, most notably L-Enduracididine and D-allo-Enduracididine, which are cyclic arginine analogues[1].

The Structural Elucidation Workflow

The determination of the complete covalent and stereochemical structure of the Enduracidins followed a multi-step, systematic approach. This process involved the isolation of the pure compounds, degradation into smaller identifiable constituents, and advanced spectroscopic analysis to piece together the sequence, stereochemistry, and points of cyclization and lipidation.

G cluster_0 Isolation & Purification cluster_1 Chemical Degradation cluster_2 Component Analysis cluster_3 Spectroscopic Analysis Fermentation S. fungicidicus Fermentation Extraction Solvent Extraction (e.g., Butanol) Fermentation->Extraction Purification Column Chromatography / RP-HPLC Extraction->Purification Acid_Hydrolysis Total Acid Hydrolysis (6N HCl) Purification->Acid_Hydrolysis Fatty_Acid_Cleavage Mild Acid/Base Hydrolysis Purification->Fatty_Acid_Cleavage MS Mass Spectrometry (MW Determination) Purification->MS NMR NMR Spectroscopy (1D & 2D) (Connectivity & 3D Structure) Purification->NMR AA_Analysis Amino Acid Analysis (Stereochemistry) Acid_Hydrolysis->AA_Analysis FA_Analysis Fatty Acid Analysis (GC-MS) Fatty_Acid_Cleavage->FA_Analysis Final_Structure Complete Structure of Enduracidin A & B AA_Analysis->Final_Structure FA_Analysis->Final_Structure MSMS Tandem MS (MS/MS) (Sequencing) MS->MSMS MSMS->Final_Structure NMR->Final_Structure

Caption: Workflow for the structural elucidation of Enduracidins.

Quantitative Data Summary

The structural elucidation process yields critical quantitative data that defines the molecular composition of Enduracidins A and B.

Table 1: Physicochemical Properties
PropertyEnduracidin AThis compoundData Source
Molecular Formula C₁₀₇H₁₃₈Cl₂N₂₆O₃₁C₁₀₈H₁₄₀Cl₂N₂₆O₃₁Inferred from Component Analysis
Monoisotopic Mass 2351.91 Da2365.93 DaCalculated
[M+3H]³⁺ (m/z) 785.3 (Expected)790.0 (Expected)ESI-LC-MS[2]
Table 2: Amino Acid Composition

Enduracidins A and B possess the identical composition of seventeen amino acids, which includes seven D-isomers and several non-standard residues[4]. The complete sequence and stereochemistry were determined through a combination of Edman degradation on partial hydrolysis fragments and analysis of the non-ribosomal peptide synthetase (NRPS) gene cluster[4].

PositionAmino AcidAbbreviationStereochemistry
1L-Aspartic acidL-AspL
2D-OrnithineD-OrnD
3L-threo-β-Hydroxyaspartic acidL-hyAspL
4D-4-HydroxyphenylglycineD-HpgD
5D-OrnithineD-OrnD
6L-AlanineL-AlaL
7D-4-HydroxyphenylglycineD-HpgD
8L-ThreonineL-ThrL
9L-CitrullineL-CitL
10L-EnduracididineL-EndL
11L-4-HydroxyphenylglycineL-HpgL
12L-SerineL-SerL
13D-3,5-dichloro-4-hydroxyphenylglycineD-Cl₂-HpgD
14L-GlycineL-GlyL
15D-allo-EnduracididineD-aEndD
16D-AlanineD-AlaD
17L-4-HydroxyphenylglycineL-HpgL

Note: The ester bond for cyclization is formed between the C-terminal carboxyl group of L-Hpg¹⁷ and the side-chain hydroxyl group of L-Thr⁸.

Table 3: Fatty Acid Composition

The key difference between Enduracidin A and B is the structure of the N-terminal fatty acyl chain. These were identified by hydrolysis and subsequent analysis, likely via gas chromatography-mass spectrometry (GC-MS) of the corresponding methyl esters.

CompoundFatty Acid StructureSystematic Name
Enduracidin A (2E,4E,10S)-10-Methyldodeca-2,4-dienoic acid
This compound (2E,4E,11S)-11-Methyltrideca-2,4-dienoic acid

Key Experimental Protocols

Isolation and Purification
  • Fermentation: Streptomyces fungicidicus is cultured in a suitable liquid medium for an extended period (e.g., 2 weeks) to allow for antibiotic production.

  • Extraction: The culture broth is harvested, and the lipophilic enduracidin compounds are extracted from the mycelium and broth using a solvent such as n-butanol.

  • Purification: The crude extract is subjected to purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% formic acid is used as the mobile phase to separate Enduracidins A and B and other minor analogues[5].

Amino Acid Analysis
  • Total Acid Hydrolysis: A purified sample of enduracidin (e.g., 100 nmol) is placed in a hydrolysis tube and dried under vacuum. 6 M hydrochloric acid (containing a scavenger like phenol (B47542) or thioglycolic acid to protect sensitive residues) is added. The tube is evacuated, sealed, and heated at 110°C for 24-72 hours to cleave all peptide bonds.

  • Derivatization: The resulting amino acid hydrolysate is dried to remove HCl. The free amino acids are then derivatized (e.g., using phenyl isothiocyanate for Pico-Tag analysis or other reagents for AccQ-Tag) to make them detectable by UV or fluorescence.

  • Chromatographic Analysis: The derivatized amino acids are separated and quantified by RP-HPLC. Identification is achieved by comparing retention times to those of known amino acid standards.

  • Stereochemistry Determination: The D/L configuration of each amino acid is determined using a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by HPLC analysis, comparing retention times to derivatized D- and L-amino acid standards.

Fatty Acid Analysis
  • Cleavage: The N-terminal fatty acid is cleaved from the peptide backbone. This can be achieved by mild acid hydrolysis (e.g., in aqueous methanesulfonic acid) under conditions that preferentially cleave the amide bond linking the lipid to the N-terminal amino acid while minimizing peptide bond cleavage.

  • Esterification: The liberated free fatty acid is converted to its fatty acid methyl ester (FAME) by reaction with a reagent like BF₃/methanol to increase its volatility for gas chromatography.

  • GC-MS Analysis: The FAME sample is injected into a gas chromatograph coupled to a mass spectrometer. The fatty acid is identified based on its retention time and the characteristic fragmentation pattern of its methyl ester in the mass spectrum.

Mass Spectrometry for Sequencing
  • Sample Preparation: Purified enduracidin is dissolved in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for electrospray ionization (ESI).

  • LC-MS Analysis: The sample is introduced into a time-of-flight (TOF) or ion trap mass spectrometer. An initial full MS scan is performed to identify the parent ions. For Enduracidin A, the triply charged ion [M+3H]³⁺ is observed at m/z 785.5[2].

  • Tandem MS (MS/MS): The parent ion of interest is selected (isolated) in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to induce fragmentation along the peptide backbone.

  • Fragment Analysis: The resulting fragment ions are analyzed in the second mass analyzer. For peptides, characteristic 'y' (C-terminal) and 'b' (N-terminal) ion series are produced. By calculating the mass differences between consecutive ions in a series, the sequence of amino acids can be deduced. For Enduracidin A, a prominent y-ion series was observed, confirming the C-terminal sequence[2].

G cluster_0 MS/MS Fragmentation of Enduracidin A FullPeptide [M+3H]³⁺ (m/z 785.5) y11 y₁₁ Hpg⁷-Hpg¹⁷ (m/z 1464.5) FullPeptide->y11 - (FA-Asp-Orn-hyAsp-Hpg-Orn-Ala) y10 y₁₀ Thr⁸-Hpg¹⁷ (m/z 1315.5) y11->y10 - Hpg⁷ y9 y₉ Cit⁹-Hpg¹⁷ (m/z 1214.4) y10->y9 - Thr⁸ y8 y₈ End¹⁰-Hpg¹⁷ (m/z 1057.4) y9->y8 - Cit⁹ y7 y₇ Hpg¹¹-Hpg¹⁷ (m/z 903.3) y8->y7 - End¹⁰ y5 y₅ Ser¹²-Hpg¹⁷ (m/z 754.3) y7->y5 - Hpg¹¹ y4 y₄ Gly¹⁴-Hpg¹⁷ (m/z 450.2) y5->y4 - (Ser¹²+Cl₂-Hpg¹³) y3 y₃ End¹⁵-Hpg¹⁷ (m/z 393.2) y4->y3 - Gly¹⁴

Caption: Simplified y-ion fragmentation pathway for Enduracidin A in MS/MS.
NMR Spectroscopy

  • Sample Preparation: A sample of pure enduracidin is dissolved in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).

  • 1D NMR: ¹H and ¹³C spectra are acquired to identify the types of protons and carbons present and to serve as a reference.

  • 2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to build amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a coupled spin system, which is crucial for identifying entire amino acid side chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is essential for linking different amino acid residues together across the peptide bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of their bond connectivity. This is the primary method for determining the 3D solution structure and for sequencing across amide bonds[3]. Interatomic distance restraints derived from NOE data are used in molecular dynamics simulations to refine the 3D conformation[3].

References

The Core Interaction of Enduracidin B with Lipid II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanism, Biophysical Interactions, and Cellular Consequences of a Potent Lipoglycopeptide Antibiotic

Abstract

Enduracidin B, a potent lipoglycopeptide antibiotic produced by Streptomyces fungicidicus, exerts its bactericidal activity by targeting a critical step in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the molecular interaction between this compound and its target, Lipid II, the essential precursor for peptidoglycan biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanism of action, quantitative binding data, experimental methodologies, and cellular responses related to this important antibiotic-target interaction. A key focus is the inhibition of the transglycosylation step in peptidoglycan synthesis, a mechanism that contributes to the low incidence of bacterial resistance to this compound.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound, a member of the lipoglypodepsipeptide class of antibiotics, has demonstrated significant efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its unique mechanism of action, which involves binding to the highly conserved bacterial cell wall precursor Lipid II, is a key factor in its potency and the limited development of resistance[1]. This guide delves into the specifics of this interaction, providing the detailed technical information necessary for researchers in the fields of antibiotic development and bacterial cell wall biology.

Mechanism of Action: Targeting the Transglycosylation Step

The primary mechanism of action of this compound is the inhibition of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. This compound specifically targets and binds to Lipid II, a lipid-linked disaccharide-pentapeptide precursor molecule. This binding event physically obstructs the subsequent enzymatic steps in cell wall construction.

dot

MIC_Assay_Workflow start Start prep_antibiotic Prepare serial dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare bacterial inoculum (0.5 McFarland, then dilute) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end Cell_Wall_Stress_Response cluster_response Cellular Stress Response Enduracidin_B This compound Lipid_II_Inhibition Inhibition of Lipid II Utilization Enduracidin_B->Lipid_II_Inhibition Cell_Wall_Stress Cell Wall Stress Lipid_II_Inhibition->Cell_Wall_Stress ECF_Sigma_Factors Activation of ECF Sigma Factors (SigM, SigW, SigX) Cell_Wall_Stress->ECF_Sigma_Factors TCS Activation of Two-Component Systems (LiaRS, BceRS) Cell_Wall_Stress->TCS Gene_Upregulation Upregulation of Stress Response Genes ECF_Sigma_Factors->Gene_Upregulation TCS->Gene_Upregulation

References

An In-depth Technical Guide to the Core Differences Between Enduracidin A and Enduracidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipodepsipeptide antibiotic complex produced by Streptomyces fungicidicus, exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. The two primary components of this complex, Enduracidin A and Enduracidin B, share a common cyclic peptide core but differ in the structure of their N-terminal fatty acid side chains. This distinction, while seemingly minor, influences their physicochemical properties and may subtly affect their biological potency. Both molecules exert their antibacterial effect by inhibiting the transglycosylation step of peptidoglycan synthesis through a high-affinity interaction with the lipid II intermediate. This guide provides a detailed technical comparison of Enduracidin A and B, covering their structural nuances, mechanism of action, comparative biological activity, and relevant experimental protocols.

Structural and Physicochemical Differences

Enduracidin A and B are structurally analogous, each comprising a 17-amino acid peptide core, with 16 of these residues forming a cyclic depsipeptide structure.[1][2] The core difference between the two lies in the length of their N-terminal fatty acid tail, a feature that contributes to their lipophilic character and is crucial for their biological activity.

Enduracidin A is acylated with a (2Z,4E)-10-methyl-undeca-2,4-dienoyl group. This compound possesses a slightly longer (2Z,4E)-10-methyl-dodeca-2,4-dienoyl fatty acid chain.

This single methylene (B1212753) group difference in the fatty acid tail results in distinct molecular weights and formulas for the two compounds.

Table 1: Physicochemical Properties of Enduracidin A and this compound
PropertyEnduracidin AThis compound
Molecular Formula C₁₀₇H₁₃₈Cl₂N₂₆O₃₁C₁₀₈H₁₄₀Cl₂N₂₆O₃₁
Molecular Weight 2355.3 g/mol 2369.4 g/mol
Fatty Acid Side Chain (2Z,4E)-10-methyl-undeca-2,4-dienoyl(2Z,4E)-10-methyl-dodeca-2,4-dienoyl
Solubility Slightly soluble in water and methanolSlightly soluble in water and methanol

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The antibacterial activity of both Enduracidin A and B stems from their targeted inhibition of bacterial cell wall synthesis. Specifically, they disrupt the polymerization of peptidoglycan by binding to Lipid II, a critical precursor molecule.[3]

The mechanism can be summarized in the following steps:

  • Lipid II Recognition: Enduracidins recognize and bind to the pyrophosphate region and the N-acetylmuramic acid (MurNAc) moiety of Lipid II on the outer leaflet of the bacterial cytoplasmic membrane.

  • Transglycosylase Inhibition: This binding sequesters Lipid II, preventing it from serving as a substrate for peptidoglycan glycosyltransferases (transglycosylases). These enzymes are responsible for elongating the glycan chains of the cell wall.

  • Cell Wall Synthesis Arrest: By blocking the transglycosylation step, Enduracidins halt the construction of the peptidoglycan layer, leading to a compromised cell wall, loss of structural integrity, and eventual cell lysis.

This mechanism is distinct from that of other cell wall-active antibiotics like β-lactams (which target transpeptidases) and vancomycin (B549263) (which primarily binds to the D-Ala-D-Ala terminus of the Lipid II pentapeptide).

G cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-GlcNAc Lipid_II_cyto Lipid II UDP_NAG->Lipid_II_cyto MurG UDP_NAM_peptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_I->Lipid_II_cyto Flippase Flippase Lipid_II_cyto->Flippase Translocation Lipid_II_peri Lipid II Flippase->Lipid_II_peri Translocation PBP Transglycosylase (PBP) Lipid_II_peri->PBP Substrate Binding Growing_PG Growing Peptidoglycan Chain PBP->Growing_PG Glycan Chain Elongation Enduracidin Enduracidin A/B Enduracidin->Lipid_II_peri Inhibition G Fermentation S. fungicidicus Fermentation Filtration Filtration Fermentation->Filtration Mycelium Mycelial Cake Filtration->Mycelium Broth Spent Broth Filtration->Broth Extraction Methanol Extraction Mycelium->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chromo Silica Gel Chromatography Crude_Extract->Silica_Chromo Active_Fractions Active Fractions Silica_Chromo->Active_Fractions HPLC Reversed-Phase HPLC (C18) Active_Fractions->HPLC Enduracidin_A Purified Enduracidin A HPLC->Enduracidin_A Enduracidin_B Purified this compound HPLC->Enduracidin_B

References

Methodological & Application

Application Notes and Protocols for Enduracidin B In Vitro Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B is a lipoglycopeptide antibiotic belonging to the enduracidin family, which also includes enduracidin A. These antibiotics are produced by Streptomyces fungicidicus. The commercial product, enramycin, is a mixture of enduracidins A and B. Enduracidins exhibit potent bactericidal activity primarily against Gram-positive bacteria.[1][2] Their mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a critical precursor in the bacterial cell wall synthesis pathway.[1][2] This mode of action is distinct from many other classes of antibiotics, suggesting a low potential for cross-resistance.

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of Gram-positive bacteria to this compound using standard methods, including broth microdilution, agar (B569324) dilution, and disk diffusion. Given the lipophilic nature of this compound, special considerations, such as the potential for nonspecific binding to plastic surfaces, are addressed in the protocols.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets the transglycosylation step of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall.

cluster_0 Bacterial Cytoplasm cluster_2 Exterior UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MurY Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase (PBP) Enduracidin_B This compound Enduracidin_B->Lipid_II Binding prep_stock Prepare this compound stock solution in DMSO serial_dilute Perform serial dilutions of This compound in the microtiter plate prep_stock->serial_dilute prep_media Prepare CAMHB with 0.002% Polysorbate 80 prep_media->serial_dilute dilute_inoculum Dilute inoculum and add to wells (final conc. ~5x10^5 CFU/mL) serial_dilute->dilute_inoculum prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prep_inoculum->dilute_inoculum incubate Incubate at 35°C for 16-20 hours dilute_inoculum->incubate read_mic Read MIC as the lowest concentration with no visible growth incubate->read_mic prep_stock Prepare this compound stock solution add_antibiotic Add appropriate volume of This compound to agar for desired concentrations prep_stock->add_antibiotic prep_agar Prepare molten MHA and cool to 45-50°C prep_agar->add_antibiotic pour_plates Pour antibiotic-containing agar into petri dishes and let solidify add_antibiotic->pour_plates spot_inoculate Spot-inoculate the agar surface with the bacterial suspension pour_plates->spot_inoculate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC as the lowest concentration that inhibits visible growth incubate->read_mic prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard swab_plate Swab the entire surface of an MHA plate with the inoculum prep_inoculum->swab_plate apply_disk Aseptically apply an this compound disk to the agar surface swab_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition in millimeters incubate->measure_zone interpret Interpret results based on pre-defined zone diameter breakpoints measure_zone->interpret

References

Application Notes and Protocols for Utilizing Enduracidin B in Bacterial Cell Wall Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B is a potent lipodepsipeptide antibiotic renowned for its activity against a range of Gram-positive bacteria, including resilient strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway that is a critical target for many successful antibiotics. This compound specifically targets the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, the essential precursor molecule for the bacterial cell wall.[1][2][3] This targeted action makes this compound a valuable tool for studying bacterial cell wall synthesis and a promising candidate for antibiotic development.

These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate its effects on bacterial cell wall synthesis. The included methodologies are designed to be robust and reproducible, enabling researchers to accurately assess the inhibitory activity of this compound and other potential antibiotic candidates.

Mechanism of Action

This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. The synthesis of peptidoglycan, the primary component of the cell wall, is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. This compound's primary target is the transglycosylation stage, which takes place at the cell membrane. It achieves this by binding with high affinity to Lipid II, a lipid-linked disaccharide-pentapeptide precursor. This binding sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (also known as transglycosylases), thereby halting the elongation of the glycan chains that form the backbone of the peptidoglycan layer.[1][3] This disruption ultimately leads to cell lysis and bacterial death.

Enduracidin_B_Mechanism_of_Action cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY UDP-GlcNAc UDP-GlcNAc Lipid II Lipid II UDP-GlcNAc->Lipid II MurG Lipid I->Lipid II Transglycosylase Transglycosylase Lipid II->Transglycosylase Substrate Growing Peptidoglycan Growing Peptidoglycan Transglycosylase->Growing Peptidoglycan Polymerization This compound This compound This compound->Lipid II Binding

This compound inhibits the transglycosylation step of peptidoglycan synthesis.

Data Presentation

The antibacterial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the available MIC data for this compound against key Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus

StrainResistance ProfileMIC (µg/mL)
S. aureus (various clinical isolates)Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA)0.75 - 25
S. aureus USA300Methicillin-Resistant (MRSA)6.3 - 25.0
S. aureus SA113Not specified6.3 - 25.0

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against other Gram-Positive Bacteria

StrainSpeciesMIC (µg/mL)
Various clinical isolatesEnterococcus faecalisNot specified, but generally active
Various clinical isolatesEnterococcus faeciumNot specified, but generally active
ATCC 43255Clostridioides difficileNot specified, but generally active

Note: Specific MIC values for this compound against a wide range of clinical isolates can vary. The data presented here are based on available literature and should be supplemented with internal testing.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound on bacterial cell wall synthesis.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan in a cell-free system, providing a direct measure of the inhibition of the synthesis pathway.

Peptidoglycan_Synthesis_Assay_Workflow Start Start Prepare Reaction Mix Prepare reaction mix: - Bacterial membrane fraction - UDP-MurNAc-pentapeptide - [14C]-UDP-GlcNAc Start->Prepare Reaction Mix Add this compound Add this compound (or test compound) Prepare Reaction Mix->Add this compound Incubate Incubate at 37°C Add this compound->Incubate Stop Reaction Stop reaction (e.g., boiling) Incubate->Stop Reaction Digest Peptidoglycan Digest with Muramidase (B13767233) Stop Reaction->Digest Peptidoglycan Separate Products Separate products by HPLC Digest Peptidoglycan->Separate Products Quantify Radioactivity Quantify radioactivity (Scintillation counting) Separate Products->Quantify Radioactivity Analyze Data Analyze data and determine IC50 Quantify Radioactivity->Analyze Data End End Analyze Data->End

Workflow for the in vitro peptidoglycan synthesis assay.

Materials:

  • Bacterial membrane fraction (prepared from a suitable Gram-positive strain, e.g., Staphylococcus aureus)

  • UDP-MurNAc-pentapeptide

  • Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc)

  • This compound (and other test compounds)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5% Triton X-100)

  • Muramidase (e.g., from Streptomyces globisporus)

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reaction Mixtures:

    • In a microcentrifuge tube, combine the bacterial membrane fraction (typically 10-50 µg of protein), UDP-MurNAc-pentapeptide (e.g., 50 µM), and reaction buffer.

    • Add varying concentrations of this compound or other test compounds. Include a no-inhibitor control.

  • Initiation of Reaction:

    • Initiate the reaction by adding [¹⁴C]-UDP-GlcNAc (e.g., 10 µM, with a specific activity of ~50 mCi/mmol).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by boiling the tubes for 2-5 minutes.

  • Peptidoglycan Digestion:

    • Cool the tubes and add muramidase to digest the newly synthesized peptidoglycan into soluble muropeptides. Incubate at 37°C for 2-4 hours or overnight.

  • Separation of Products:

    • Centrifuge the samples to pellet any insoluble material.

    • Analyze the supernatant containing the radiolabeled muropeptides by HPLC.

  • Quantification:

    • Collect fractions from the HPLC and measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipid II Binding Assay using Surface Plasmon Resonance (SPR)

This assay directly measures the binding affinity of this compound to its target, Lipid II, providing quantitative data on the interaction kinetics.

SPR_Lipid_II_Binding_Assay_Workflow Start Start Prepare Sensor Chip Prepare sensor chip (e.g., L1 chip) Start->Prepare Sensor Chip Immobilize Liposomes Immobilize liposomes containing Lipid II Prepare Sensor Chip->Immobilize Liposomes Inject this compound Inject varying concentrations of this compound Immobilize Liposomes->Inject this compound Measure Binding Measure binding response (Resonance Units) Inject this compound->Measure Binding Regenerate Surface Regenerate sensor surface Measure Binding->Regenerate Surface Analyze Data Analyze data to determine Kon, Koff, and KD Measure Binding->Analyze Data Regenerate Surface->Inject this compound Next concentration End End Analyze Data->End

Workflow for the Lipid II binding assay using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip suitable for lipid analysis (e.g., L1 chip)

  • Purified Lipid II

  • Liposomes (e.g., composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Running buffer (e.g., HBS-P buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing a defined concentration of Lipid II (e.g., 1-5 mol%).

    • Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a consistent size.

  • Sensor Chip Preparation and Liposome Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the Lipid II-containing liposomes over the sensor surface to form a stable lipid bilayer. A control flow cell with liposomes lacking Lipid II should also be prepared.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

    • Monitor the change in resonance units (RU) to measure the association and dissociation of this compound to the immobilized Lipid II.

  • Surface Regeneration:

    • After each injection cycle, regenerate the sensor surface using a short pulse of a mild regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the response from the control flow cell to obtain the specific binding signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋).

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the antibacterial mechanism of this compound and to screen for novel inhibitors of bacterial cell wall synthesis. The robust nature of these assays, coupled with the detailed procedural guidance, will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of this critical antibiotic target and aiding in the development of new therapeutic agents to combat bacterial infections.

References

Preparing Enduracidin B Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B is a potent lipopeptide antibiotic that inhibits the cell wall synthesis in Gram-positive bacteria.[1][2] Its mechanism of action involves binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway, thereby preventing the transglycosylation step.[1][2][3][] This mode of action makes it an important tool in antimicrobial research and drug development. However, its poor aqueous solubility presents a challenge for its use in laboratory settings.[5] These application notes provide a detailed protocol for preparing stable and usable stock solutions of this compound.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
CAS Number 34304-21-7[6]
Molecular Formula C₁₀₈H₁₄₀Cl₂N₂₆O₃₁[6]
Molecular Weight 2369.4 g/mol [6]
Appearance Solid[6]
Storage Temperature -20°C[6]
Long-term Stability ≥ 4 years at -20°C[6]
Table 2: Solubility of this compound
SolventSolubilityReference
WaterSlightly soluble: 0.1-1 mg/mL[6][7]
Methanol (B129727)Slightly soluble: 0.1-1 mg/mL[6][7]
Dimethylformamide (DMF)Soluble[8]
0.1% Formic AcidSoluble[8]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

This protocol is suitable for most in vitro applications where the final concentration of methanol will not interfere with the experiment.

Materials:

  • This compound powder

  • Anhydrous methanol (ACS grade or higher)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.

  • Solvent Addition: Add the appropriate volume of anhydrous methanol to the tube. For a 1 mg/mL solution, add 1 mL of methanol.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Due to its slight solubility, visual inspection is crucial to confirm that no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter compatible with methanol (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Higher Concentration this compound Stock Solution in DMF

This protocol is recommended when a higher stock concentration is needed and the final concentration of DMF in the assay is tolerable.

Materials:

  • This compound powder

  • Anhydrous Dimethylformamide (DMF)

  • Sterile, glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: In a sterile glass vial, accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Carefully add the required volume of anhydrous DMF.

  • Dissolution: Securely cap the vial and vortex until the powder is completely dissolved. DMF is a more effective solvent, so dissolution should be quicker than with methanol.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile glass vials. Store at -20°C, protected from light. Note: DMF can dissolve some plastics, so use glass vials for storage.

Mandatory Visualizations

Enduracidin_B_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound Powder add_solvent Add Solvent (Methanol or DMF) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect inspect->vortex Not Dissolved sterilize Filter Sterilize (Optional) inspect->sterilize Dissolved aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Enduracidin_B_Mechanism_of_Action cluster_pathway Peptidoglycan Biosynthesis Pathway Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation (MurG) Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transpeptidation Lipid_II->Peptidoglycan Inhibited Enduracidin_B This compound Enduracidin_B->Lipid_II Binds to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Enduracidin B in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Enduracidin B is a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. It demonstrates significant activity against a wide spectrum of Gram-positive bacteria, including clinically important antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Its unique mechanism of action and low propensity for resistance development make it a valuable tool in antibiotic resistance research and a potential candidate for novel therapeutic strategies.

Mechanism of Action

This compound targets a fundamental process in bacterial cell wall synthesis. It specifically binds to Lipid II, a crucial precursor molecule involved in the biosynthesis of peptidoglycan. Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to cell lysis and death.

The primary mode of action involves the inhibition of the transglycosylation step of peptidoglycan synthesis. By sequestering Lipid II, this compound prevents its utilization by penicillin-binding proteins (PBPs), which are the enzymes responsible for polymerizing the glycan chains. This mechanism is distinct from that of beta-lactams, which inhibit the transpeptidation (cross-linking) step, and glycopeptides like vancomycin, which bind to the D-Ala-D-Ala terminus of the Lipid II pentapeptide. This differential targeting allows this compound to remain effective against strains that have developed resistance to these other classes of antibiotics.

Significance in Resistance Studies

The study of this compound is critical for several reasons:

  • Overcoming Existing Resistance: It is active against major resistant pathogens, offering a potential solution to the challenge of multidrug resistance.

  • Low Resistance Development: Bacteria exhibit a very low frequency of developing resistance to this compound. Studies involving serial passage in the presence of sub-lethal concentrations have shown that while a minor increase in the Minimum Inhibitory Concentration (MIC) can be induced, this resistance is often unstable and reverts upon removal of the antibiotic pressure.

  • Novel Target Exploration: Research into this compound and its interaction with Lipid II provides deeper insights into the bacterial cell wall synthesis pathway, a validated and highly effective target for antibiotic development.

Quantitative Data: Antibacterial Activity of this compound

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria, including susceptible and resistant phenotypes. Data is compiled from multiple in vitro studies.

Bacterial SpeciesStrain TypeThis compound MIC Range (µg/mL)Notes
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.05 - 0.2Highly potent against susceptible strains.
Staphylococcus aureusMethicillin-Resistant (MRSA)0.1 - 0.4Retains high potency against MRSA, indicating no cross-resistance with beta-lactam antibiotics.[1]
Enterococcus faecalisVancomycin-Susceptible (VSE)0.2 - 0.8Effective against vancomycin-susceptible enterococci.
Enterococcus faeciumVancomycin-Resistant (VRE)0.2 - 1.6Demonstrates significant activity against VRE, a major nosocomial pathogen.[1]
Clostridium difficile-0.1 - 0.5Potent activity against this anaerobic, spore-forming bacterium.
Mycobacterium smegmatisATCC 607~15.6Shows activity against mycobacteria.
Gram-Negative Bacteria(E. coli, P. aeruginosa, etc.)>100Generally inactive against Gram-negative bacteria due to the outer membrane barrier.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of this compound.[2]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, then diluted in water).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial strains for testing (e.g., MRSA, VRE).

  • 0.9% sterile saline.

  • McFarland 0.5 turbidity standard.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm. d. Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare the this compound working solution. For a final highest concentration of 64 µg/mL, prepare a 128 µg/mL solution in CAMHB. c. Add 200 µL of the 128 µg/mL this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10 after mixing. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). e. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the final bacterial inoculum (prepared in step 1d) to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the antibiotic concentrations to the desired final range. The final bacterial density will be ~5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate growth (should be turbid). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Induction of Resistance by Serial Passage

This protocol is used to assess the potential for bacteria to develop resistance to this compound over time through continuous exposure to sub-inhibitory concentrations.[3][4][5]

Materials:

  • Same materials as for MIC determination.

  • Additional sterile 96-well plates and culture media for daily passages.

Procedure:

  • Day 1 (Baseline MIC): a. Perform an initial MIC assay for the test organism against this compound as described in Protocol 1. This establishes the baseline MIC.

  • Initiating Serial Passage: a. From the Day 1 MIC plate, identify the well with the highest concentration of this compound that still permits visible bacterial growth (this is the sub-MIC well, typically one or two dilutions below the MIC). b. Use the culture from this sub-MIC well as the inoculum for the next day's experiment. Dilute this culture 1:1000 in fresh CAMHB.

  • Subsequent Daily Passages: a. Prepare a new 96-well plate with a fresh serial dilution of this compound. The concentration range may need to be adjusted upwards if resistance begins to develop. b. Inoculate this new plate with the diluted culture from the previous day's sub-MIC well. c. Incubate for 16-20 hours at 35°C. d. Read and record the new MIC value. e. Select the culture from the new sub-MIC well to serve as the inoculum for the following day.

  • Duration and Analysis: a. Repeat the daily passage (steps 3a-3e) for a defined period, for example, 15 to 30 days.[4] b. Plot the MIC value against the passage number (day) to visualize the rate and magnitude of resistance development.

  • Stability of Resistance (Optional): a. After the final passage, take the potentially resistant strain and subculture it for 5-10 consecutive days on antibiotic-free agar (B569324) plates.[6] b. After the passages on antibiotic-free media, re-determine the MIC. A return to the baseline MIC indicates that the induced resistance was unstable.

Protocol 3: Differential Susceptibility Assay Using S. aureus L-forms

This assay identifies compounds that specifically target cell wall synthesis by comparing their activity against normal, walled S. aureus and its isogenic, wall-deficient L-form variant. L-forms are osmotically fragile and require specific media to survive.

Materials:

  • S. aureus parental strain and its stable L-form variant.

  • Tryptic Soy Broth (TSB) for the parental strain.

  • L-form Broth: TSB supplemented with 1% yeast extract, 3.5% NaCl, and 20% sucrose (B13894) (as an osmotic stabilizer).[7]

  • L-form Agar: L-form Broth with 1.5% agar.

  • This compound and a control antibiotic not targeting the cell wall (e.g., Ciprofloxacin).

  • 96-well microtiter plates.

Procedure:

  • Culture Preparation: a. Grow the parental S. aureus strain in TSB overnight at 37°C. b. Grow the S. aureus L-form in L-form Broth for 48 hours at 33-37°C without shaking.[7][8]

  • Assay Setup: a. Prepare two sets of 96-well plates with 2-fold serial dilutions of this compound and the control antibiotic. b. For the first set of plates, use TSB as the medium. c. For the second set of plates, use L-form Broth as the medium.

  • Inoculation: a. Prepare inocula of the parental strain in TSB and the L-form strain in L-form Broth, adjusting to a final concentration of ~5 x 10⁵ CFU/mL. b. Inoculate the first set of plates (TSB medium) with the parental S. aureus strain. c. Inoculate the second set of plates (L-form Broth) with the S. aureus L-form strain.

  • Incubation and Reading: a. Incubate both sets of plates at 37°C. Parental strain plates are read after 18-24 hours. L-form plates may require 48 hours or longer for visible growth. b. Determine the MIC for each antibiotic against both the parental and L-form strains.

  • Interpretation:

    • Cell Wall Synthesis Inhibitor (this compound): A significant increase (e.g., >8-fold) in the MIC for the L-form compared to the parental strain is expected. The L-form, lacking the target structure (peptidoglycan), will be much less susceptible.

    • Non-Cell Wall Inhibitor (Ciprofloxacin): The MIC values against the parental and L-form strains should be similar, as the drug's target (e.g., DNA gyrase) is present and essential in both forms.

Visualizations

Mechanism of Action of this compound

Enduracidin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc UDP-MurNAc -pentapeptide MraY MraY UDP_MurNAc->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG MraY->Lipid_I Flippase Flippase MurG->Flippase Lipid II (inner leaflet) Lipid_II_ext Lipid II Flippase->Lipid_II_ext Translocation PBP Transglycosylase (PBP) Lipid_II_ext->PBP Substrate PG Growing Peptidoglycan PBP->PG Glycan chain elongation Enduracidin This compound Enduracidin->Lipid_II_ext Binding & Sequestration Enduracidin->PBP

Caption: this compound inhibits peptidoglycan synthesis by binding to Lipid II.

Experimental Workflow for Resistance Studies

Resistance_Workflow start Start: Select Bacterial Strain (e.g., MRSA, VRE) mic_det Protocol 1: Determine Baseline MIC (Broth Microdilution) start->mic_det resistance_induction Protocol 2: Induce Resistance (Serial Passage with sub-MIC this compound) mic_det->resistance_induction monitor_mic Monitor MIC Daily for 15-30 Days resistance_induction->monitor_mic analyze_fold_change Analyze Fold-Change in MIC (MIC_final / MIC_baseline) monitor_mic->analyze_fold_change no_resistance Result: No or Minor (≤4-fold) Increase in MIC analyze_fold_change->no_resistance Low Fold-Change resistance Result: Significant (>4-fold) Increase in MIC analyze_fold_change->resistance High Fold-Change end Conclusion no_resistance->end stability_test Test for Resistance Stability: Passage on Antibiotic-Free Media resistance->stability_test characterize Characterize Resistant Mutant: - Genomic Sequencing - Fitness Cost Analysis stability_test->characterize characterize->end

Caption: Workflow for evaluating bacterial resistance development to this compound.

References

Application Notes and Protocols for Enduracidin B in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of Enduracidin B in in vivo mouse models, based on available scientific literature. The protocols cover efficacy testing against Staphylococcus aureus, and provide general methodologies for toxicity and pharmacokinetic studies.

Mechanism of Action

Enduracidin is a lipoglycodepsipeptide antibiotic that inhibits the cell wall biosynthesis in Gram-positive bacteria.[1] Its primary mechanism involves binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[1][2] This binding prevents the transglycosylation step, thereby inhibiting the formation of the bacterial cell wall and leading to cell death.[2][3]

cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_membrane Cell Membrane Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II MurG Transglycosylase Transglycosylase Lipid II->Transglycosylase Substrate Peptidoglycan Peptidoglycan Transglycosylase->Peptidoglycan Catalyzes This compound This compound This compound->Lipid II Binds to cluster_prep Preparation cluster_infection Infection & Treatment cluster_observation Observation & Endpoint A Culture S. aureus KS185-4 in BHI broth C Infect mice intravenously with S. aureus (~8 LD50) A->C B Prepare this compound dilutions D Administer this compound subcutaneously 60 mins post-infection B->D C->D 60 min E Monitor mice for 7 days D->E F Record survival rates E->F G Calculate ED50 using Litchfield and Wilcoxon's method F->G

References

Determining the Minimum Inhibitory Concentration (MIC) of Enduracidin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B, a potent polypeptide antibiotic produced by Streptomyces fungicidus, exhibits significant activity against a range of Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation.[2][3] Specifically, this compound targets the transglycosylation step by binding to Lipid II, a key precursor molecule.[2] This targeted action makes it an important compound in the study of antimicrobial resistance and the development of new therapeutic agents.

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a crucial parameter for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate MIC determination is fundamental for antimicrobial susceptibility testing and drug development.

Data Presentation: MIC of this compound

The following table summarizes the reported MIC ranges of this compound (also known as Enramycin) against key Gram-positive pathogens.

Bacterial SpeciesStrain TypeMIC Range (µg/mL)
Staphylococcus aureusVarious clinical isolates0.013 - 0.413[1]
Staphylococcus aureusMethicillin-resistant (MRSA)Reported activity, specific MIC range not detailed[2][4]
Clostridium perfringensVeterinary pathogens0.05 - 1.6[1]
Enterococcus faeciumVancomycin-resistant (VRE)Reported activity, specific MIC range not detailed[4]

Experimental Protocols

Two standard methods for determining the MIC of this compound are broth microdilution and agar (B569324) dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, potentially with a small amount of acid for initial solubilization)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL, diluted from the stock) to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Add 100 µL of CAMHB.

    • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (prepared in step 2) to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each test well will be approximately 110 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The growth control well should be turbid, and the sterility control well should be clear.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multipoint replicator (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a sterile, high-concentration stock solution as described in the broth microdilution protocol.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add 1 mL of each this compound dilution to 19 mL of molten MHA to create a series of plates with the desired final antibiotic concentrations. Mix thoroughly by inverting the tube several times.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

    • Further, dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint replicator can be used to inoculate multiple strains simultaneously. Each spot should contain approximately 1-2 µL of the inoculum.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_method MIC Method Stock Solution Stock Solution Broth Microdilution Broth Microdilution Serial Dilution Inoculation Stock Solution->Broth Microdilution Agar Dilution Agar Dilution Incorporate into Agar Spot Inoculation Stock Solution->Agar Dilution Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Broth Microdilution Bacterial Inoculum->Agar Dilution Incubation Incubation Broth Microdilution->Incubation Agar Dilution->Incubation Start Start Start->Stock Solution Start->Bacterial Inoculum Read MIC Read MIC Incubation->Read MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Enduracidin_B_Mechanism_of_Action This compound This compound Lipid II Lipid II This compound->Lipid II Binds to Transglycosylation Transglycosylation This compound->Transglycosylation Inhibits Lipid II->Transglycosylation Peptidoglycan Synthesis Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Synthesis Is a key step in Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Inhibition leads to Cell Wall Integrity->Cell Lysis Loss of leads to

Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

References

Enduracidin B: A Potent Research Tool for Targeting Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B is a lipoglycopeptide antibiotic produced by Streptomyces fungicidicus.[1][2] It exhibits potent bactericidal activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] Its unique mechanism of action, targeting a crucial step in bacterial cell wall synthesis, makes it an invaluable tool for studying peptidoglycan biosynthesis, investigating mechanisms of antibiotic resistance, and screening for novel antibacterial agents.

The primary mode of action of this compound involves the inhibition of the transglycosylation step of peptidoglycan biosynthesis.[1][4] It achieves this by binding to the lipid intermediate, Lipid II, a crucial precursor molecule for the bacterial cell wall.[1] This interaction sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases and ultimately leading to the cessation of cell wall construction, resulting in cell lysis and death.[1][4]

These application notes provide detailed protocols and data for utilizing this compound as a research tool in the study of Gram-positive pathogens.

Quantitative Data

The antibacterial activity of this compound can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and the 50% effective dose (ED50).

Parameter Organism/Model Value Reference
MIC Staphylococcus aureus (100 strains)Peak at 0.1 mcg/ml[3]
ED50 Staphylococcus aureus KS 185-4 infection in mice2.27 mg/kg (subcutaneous)[3]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal effect stems from its ability to disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis.[4] The key steps in its mechanism of action are:

  • Binding to Lipid II: this compound specifically recognizes and binds to Lipid II, a lipid-linked precursor of peptidoglycan located on the bacterial cell membrane.[1]

  • Inhibition of Transglycosylation: This binding prevents the subsequent transglycosylation reaction, a critical step in the polymerization of the glycan backbone of peptidoglycan.[1][4]

  • Cell Wall Disruption: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4]

Enduracidin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II UDP-GlcNAc Transglycosylase Transglycosylase (PBP) Lipid_II->Transglycosylase Substrate for MurG MurG Enduracidin This compound Enduracidin->Lipid_II Binds to Enduracidin->Transglycosylase Inhibits Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Elongates Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to (inhibition) MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Dilution Serial Dilution of This compound in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC PG_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Prepare_Mix Prepare Reaction Mixture (Enzyme, Radiolabeled Precursor) Add_Enduracidin Add this compound (Varying Concentrations) Prepare_Mix->Add_Enduracidin Incubate Incubate at 37°C Add_Enduracidin->Incubate Terminate Terminate Reaction (Boiling) Incubate->Terminate TLC Separate Products by TLC Terminate->TLC Visualize Visualize Radiolabeled Products (Autoradiography) TLC->Visualize Interpret Interpret Results (Compare Polymer Bands) Visualize->Interpret

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Enduracidin B for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Enduracidin B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent lipopeptide antibiotic effective against a range of Gram-positive bacteria.[1] Its structure, which includes a fatty acid tail, confers poor water solubility, making it challenging to work with in aqueous-based biological assays.[2] This can lead to issues such as precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the generally recommended solvents for dissolving this compound?

A2: For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are effective choices.[3][] Dilute hydrochloric acid is also reported to be a good solvent.[1] For subsequent dilutions into aqueous buffers, it is crucial to do so slowly while vortexing to minimize precipitation.[5]

Q3: What is the expected solubility of this compound in common solvents?

A3: The solubility of this compound can vary, but here are some reported values:

  • Water: Slightly soluble (0.1-1 mg/mL)[6][7]

  • Methanol: Slightly soluble (0.1-1 mg/mL)[6][7]

  • DMSO: One supplier suggests a solubility of 10 mM.[8]

  • DMF: Freely soluble[1]

  • Ethanol (B145695): Fairly soluble[]

  • Dilute HCl: Freely soluble[1]

Q4: Can I use co-solvents to improve the aqueous solubility of this compound?

A4: Yes, using a co-solvent system can be an effective strategy. A patent for an oral solution of enramycin (B576705) suggests a formulation of 10% enramycin, 80% ethanol, and 10% DMF, indicating that a combination of solvents can achieve higher concentrations.[2] When preparing working solutions for assays, dissolving this compound in a minimal amount of an organic solvent like DMSO or ethanol before slowly diluting with the aqueous assay medium is a common practice.[5]

Q5: How does pH affect the solubility of this compound?

A5: The solubility of peptides can be significantly influenced by pH.[9][10] this compound is reported to be freely soluble in dilute hydrochloric acid, suggesting that a low pH environment can improve its solubility.[1] For your specific assay, it is advisable to test a range of pH values to determine the optimal condition for solubility and activity.

Troubleshooting Guide

Problem: this compound powder will not dissolve in my aqueous buffer.
Possible Cause Solution
Low intrinsic aqueous solubility This compound is a hydrophobic lipopeptide with limited solubility in water.[6][7]
Recommendation: Do not attempt to dissolve this compound directly in aqueous buffers. Start with a small amount of an appropriate organic solvent.
Incorrect solvent choice Using a solvent in which this compound has low solubility.
Recommendation: Use a recommended primary solvent such as DMSO or DMF to prepare a concentrated stock solution.[3][]
Problem: My this compound solution is cloudy or has visible precipitate after dilution.
Possible Cause Solution
Exceeded solubility limit in the final solution The concentration of this compound in the final aqueous solution is too high.
Recommendation: Lower the final concentration of this compound in your assay. You may need to perform a solubility test to determine the maximum achievable concentration in your specific buffer system.
Precipitation upon addition to aqueous buffer This is a common issue with hydrophobic peptides when the organic stock solution is mixed too quickly with the aqueous buffer.[11]
Recommendation: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[5] This helps to disperse the peptide and prevent localized high concentrations that can lead to precipitation.
Buffer composition Components of your buffer system (e.g., high salt concentration) may be reducing the solubility of this compound.
Recommendation: Test the solubility of this compound in different buffer systems. If possible, try reducing the ionic strength of the buffer.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilityCitation(s)
WaterSlightly soluble: 0.1-1 mg/mL[6][7]
MethanolSlightly soluble: 0.1-1 mg/mL[6][7]
Dimethylformamide (DMF)Freely soluble[1]
Dilute Hydrochloric AcidFreely soluble[1]
EthanolFairly soluble[]
ButanolFairly soluble[]
Dimethyl Sulfoxide (DMSO)10 mM[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solutions for MIC Assay

Objective: To prepare serial dilutions of this compound in a broth medium for a Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plate

  • Sterile multichannel pipette and tips

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • Calculate the volume of the stock solution needed to achieve the highest desired concentration in the first well of the microtiter plate. Remember to account for the final volume in the well after adding the bacterial inoculum.

  • Prepare an intermediate dilution of the this compound stock solution in the broth medium. For example, if the final volume in the wells is 100 µL and the highest desired concentration is 128 µg/mL, prepare a 2X working solution of 256 µg/mL.

  • Add 100 µL of the broth medium to wells 2-12 of the 96-well plate.

  • Add 200 µL of the 2X this compound working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue the serial dilution by transferring 100 µL from well 2 to well 3, and so on, until the desired range of concentrations is achieved. Discard 100 µL from the last well of the dilution series.

  • The plate is now ready for the addition of the bacterial inoculum.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve intermediate Prepare Intermediate Dilution in Broth dissolve->intermediate Dilute serial Perform Serial Dilutions in 96-well Plate intermediate->serial inoculate Inoculate with Bacteria serial->inoculate incubate Incubate inoculate->incubate read Read Results incubate->read

Caption: Experimental workflow for preparing this compound for an MIC assay.

troubleshooting_workflow start This compound Solubility Issue check_solvent Dissolved in organic solvent first? start->check_solvent use_organic Dissolve in DMSO or DMF check_solvent->use_organic No check_dilution Precipitation after adding aqueous buffer? check_solvent->check_dilution Yes use_organic->check_dilution slow_dilution Add stock solution dropwise to vigorously stirred buffer check_dilution->slow_dilution Yes success Solubility Improved check_dilution->success No check_concentration Is the final concentration too high? slow_dilution->check_concentration lower_concentration Reduce the final concentration check_concentration->lower_concentration Yes check_buffer Consider alternative buffer systems check_concentration->check_buffer No lower_concentration->success check_buffer->success

Caption: Troubleshooting decision tree for this compound solubility issues.

References

optimizing Enduracidin B concentration for efficacy in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Enduracidin B in culture media. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the effective application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions by inhibiting the transglycosylation step of peptidoglycan biosynthesis in bacteria. It achieves this by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway, thus preventing the elongation of the peptidoglycan chain and leading to cell lysis.[1][2] While the primary target is cell wall synthesis, some studies suggest a potential dual mechanism involving the inhibition of DNA synthesis.[3]

Q2: What is the spectrum of activity for this compound?

A2: this compound is highly active against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[3][4] It exhibits no significant activity against Gram-negative bacteria (with the exception of Neisseria gonorrhoeae), fungi, or yeast.[4]

Q3: What are the typical effective concentrations of this compound in culture media?

A3: The Minimal Inhibitory Concentrations (MICs) for this compound against susceptible Gram-positive bacteria typically fall within the range of 0.0005 to 4 µg/mL.[3] The optimal concentration will vary depending on the specific bacterial strain, the culture medium used, and the desired experimental outcome (e.g., inhibition of growth vs. bactericidal effect).

Q4: Is this compound susceptible to resistance development?

A4: A remarkable feature of this compound and related antibiotics like teixobactin (B611279) is the low frequency of resistance development.[4] This is attributed to its mechanism of action, which targets a highly conserved essential molecule (Lipid II) rather than a bacterial enzyme that can more easily mutate.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low antibacterial activity observed Incorrect bacterial strain: this compound is primarily active against Gram-positive bacteria.Verify that the target organism is Gram-positive. Test against a known susceptible control strain (e.g., Staphylococcus aureus).
Degradation of this compound: The compound may have degraded due to improper storage or handling.Store this compound as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions for each experiment.
Sub-optimal concentration: The concentration used may be too low to inhibit the growth of the specific bacterial strain.Perform a Minimum Inhibitory Concentration (MIC) assay to determine the effective concentration for your strain.
Inactivation by media components: Certain components in the culture medium could potentially interfere with the activity of this compound.Test the activity of this compound in different standard bacteriological media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).
Precipitation of this compound in culture medium Poor aqueous solubility: this compound has been noted to have poor solubility in aqueous solutions.[5]Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is not toxic to the bacteria. Gentle warming and vortexing may aid in dissolution.
Inconsistent results between experiments Variability in inoculum preparation: The density of the bacterial inoculum can significantly affect the outcome of susceptibility testing.Standardize the inoculum preparation by adjusting the optical density (OD) to a consistent value (e.g., 0.5 McFarland standard) for each experiment.
Inaccurate serial dilutions: Errors in preparing the serial dilutions of this compound will lead to inconsistent results.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
Unexpected activity against Gram-negative bacteria Contamination of culture: The Gram-negative culture may be contaminated with a susceptible Gram-positive organism.Streak the culture on a selective agar (B569324) plate to ensure its purity.
Synergistic effects: If used in combination with other agents, there could be a synergistic effect that enhances activity.Test this compound alone to confirm its intrinsic activity against the Gram-negative strain.

Data Presentation

Table 1: Reported Minimal Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus spp.0.0005 - 4[3]
Multi-drug resistant Staphylococcus aureus (MRSA)Potent activity reported[4]
Vancomycin-resistant Enterococci (VRE)Potent activity reported[4]
Mycobacterium tuberculosisPotent activity reported[4]
Clostridium difficilePotent activity reported[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial culture of the test organism

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Further dilute this stock solution in the appropriate sterile culture medium to create a working stock at a concentration suitable for the start of your serial dilutions (e.g., 128 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in the culture medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Setting up the Microtiter Plate:

    • Add 100 µL of sterile culture medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile medium to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine the concentration of this compound that results in bacterial death.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a separate, labeled section of an agar plate. Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies at the spot).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum inoculate_mic Inoculate Plate inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate Plate (18-24h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic subculture Subculture from MIC Plate to Agar Plate read_mic->subculture incubate_mbc Incubate Agar Plate (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC Results incubate_mbc->read_mbc peptidoglycan_synthesis_inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall udp_nag UDP-NAG udp_nam UDP-NAM udp_nag->udp_nam udp_nam_peptide UDP-NAM-pentapeptide udp_nam->udp_nam_peptide lipid_i Lipid I udp_nam_peptide->lipid_i lipid_ii Lipid II lipid_i->lipid_ii transglycosylation Transglycosylation (Peptidoglycan Elongation) lipid_ii->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Mature Peptidoglycan transpeptidation->cell_wall enduracidin This compound enduracidin->lipid_ii Binds to and sequesters dna_synthesis_inhibition dna Bacterial DNA replication DNA Replication dna->replication cell_division Bacterial Cell Division replication->cell_division enduracidin This compound (Potential secondary mechanism) enduracidin->replication Inhibits?

References

Technical Support Center: Enduracidin B Fermentation and Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaling up of Enduracidin B fermentation and production.

Troubleshooting Guides

Problem: Low or Inconsistent this compound Yield

Question: My fermentation is resulting in a low or inconsistent yield of this compound. What are the potential causes and how can I troubleshoot this issue?

Answer: Low or inconsistent yields are a common challenge in scaling up fermentation processes.[1] Several factors, from the microbial strain to the downstream processing, can contribute to this problem. Below is a step-by-step guide to help you identify and resolve the issue.

Troubleshooting Workflow for Low this compound Yield

LowYieldTroubleshooting cluster_strain Strain-Related Issues cluster_fermentation Fermentation-Related Issues cluster_downstream Downstream-Related Issues cluster_analysis Analytical Issues start Low this compound Yield Detected strain 1. Strain Performance Verification start->strain fermentation 2. Fermentation Process Optimization strain->fermentation Strain is viable and genetically stable strain_check1 Genetic Stability Check strain->strain_check1 strain_check2 Inoculum Quality Assessment strain->strain_check2 downstream 3. Downstream Processing Evaluation fermentation->downstream Fermentation parameters are optimized ferm_check1 Media Component Optimization (Carbon, Nitrogen, Phosphate) fermentation->ferm_check1 ferm_check2 Parameter Control (pH, Temp, DO, Agitation) fermentation->ferm_check2 analysis 4. Analytical Method Validation downstream->analysis Extraction and purification steps are efficient down_check1 Extraction Efficiency downstream->down_check1 down_check2 Purification Column Performance downstream->down_check2 down_check3 Product Degradation downstream->down_check3 solution Optimized Yield analysis->solution Quantification is accurate ana_check1 HPLC/MS Method Validation analysis->ana_check1 ana_check2 Standard Curve Accuracy analysis->ana_check2

Caption: A stepwise workflow for troubleshooting low this compound yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Strain Instability or Low Productivity 1. Perform serial subculturing and assess this compound production at each passage.[2] 2. Re-sequence key biosynthetic genes if mutations are suspected.[3] 3. Evaluate inoculum quality (e.g., spore viability, cell density).1. Use a fresh culture from a cryopreserved stock. 2. Consider strain improvement techniques like heavy-ion mutagenesis, which has been shown to significantly enhance Enduracidin production.[2]
Suboptimal Fermentation Medium 1. Systematically evaluate different carbon and nitrogen sources.[2] 2. Titrate the concentration of key inorganic salts, such as phosphates.[2] 3. Perform a "one-factor-at-a-time" or a statistical design of experiments (DoE) approach to identify optimal component concentrations.[4][5]1. Optimize concentrations of glucose, starch, and corn steep liquor.[2] 2. Supplement the medium with precursors like arginine, which has been shown to enhance production.[2]
Inadequate Fermentation Process Control 1. Monitor and control pH, temperature, dissolved oxygen (DO), and agitation rate throughout the fermentation.[6] 2. Investigate the effect of different feeding strategies (e.g., fed-batch) to avoid substrate inhibition and nutrient limitation.[7]1. Maintain the temperature at the optimal level for Streptomyces fungicidicus (typically around 28°C).[2] 2. Implement a pH control strategy, as pH shifts can affect secondary metabolite production.[2]
Inefficient Downstream Processing 1. Evaluate the efficiency of your cell lysis and product extraction methods. 2. Assess the performance of your chromatographic separation, particularly the separation of Enduracidin A and B.[8] 3. Investigate potential product degradation during purification.1. Consider using butanol extraction for initial isolation.[9] 2. Optimize column chromatography conditions (e.g., stationary phase, mobile phase composition) for better resolution of Enduracidin A and B.[8]
Inaccurate Analytical Quantification 1. Validate your HPLC or UHPLC-MS/MS method for linearity, accuracy, and precision.[10][11] 2. Ensure the purity and accurate concentration of your this compound standard.1. Develop a robust analytical method with appropriate internal standards. 2. Regularly calibrate your analytical instruments.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in scaling up this compound fermentation from lab to industrial scale?

A1: Scaling up fermentation processes presents several challenges.[1][6][12][13] Key issues include:

  • Maintaining Process Consistency: Replicating optimal laboratory conditions at a larger scale is difficult due to gradients in pH, temperature, and nutrient distribution within large bioreactors.[1][14]

  • Oxygen Transfer: Ensuring adequate and uniform oxygen supply is critical for the aerobic Streptomyces fungicidicus. As the volume increases, the oxygen transfer rate (OTR) can become a limiting factor.[6]

  • Mixing and Shear Stress: Achieving homogenous mixing without causing excessive shear stress on the microbial cells is a significant challenge in large fermenters.

  • Downstream Processing: The volume of broth to be processed increases significantly, which can create bottlenecks in extraction, purification, and waste management.[15][16]

Q2: How can I improve the production of this compound through strain development?

A2: While optimizing fermentation conditions is crucial, the inherent productivity of the microbial strain is a primary determinant of yield. One effective method for enhancing Enduracidin production is through mutagenesis. Heavy-ion beam irradiation has been successfully used to mutate Streptomyces fungicidicus, resulting in mutant strains with significantly higher Enduracidin yields—in some cases, more than double the production of the original strain.[2]

Q3: What are the recommended starting points for optimizing the fermentation medium for this compound production?

A3: Based on published research, a good starting point for medium optimization involves evaluating the following components[2]:

  • Carbon Sources: Glucose and starch.

  • Nitrogen Source: Corn steep liquor.

  • Inorganic Salts: KH₂PO₄.

  • Amino Acid Supplementation: Arginine.

The optimal concentrations of these components should be determined experimentally for your specific strain and fermentation setup.[2]

Q4: What analytical methods are suitable for quantifying this compound and separating it from Enduracidin A?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the methods of choice for the separation and quantification of Enduracidins A and B.[8][10][11] Column chromatography can also be used for the preparative separation of these two closely related compounds.[8]

Logical Relationship of Key Fermentation Parameters

FermentationParameters cluster_medium Medium Components cluster_process Process Control Strain Microbial Strain (S. fungicidicus) Yield This compound Yield Strain->Yield Genetic Potential Medium Fermentation Medium Medium->Yield Nutrient Availability Carbon Carbon Source (Glucose, Starch) Nitrogen Nitrogen Source (Corn Steep Liquor) Salts Inorganic Salts (KH2PO4) Precursors Precursors (Arginine) Process Process Parameters Process->Yield Environmental Control pH pH Temp Temperature DO Dissolved Oxygen Agitation Agitation

Caption: Key factors influencing final this compound yield.

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Streptomyces fungicidicus

This protocol is adapted from studies on Enduracidin production.[2]

1. Seed Culture Preparation: a. Inoculate a loopful of S. fungicidicus spores or mycelia into a 250 mL shake flask containing 50 mL of seed medium. b. Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

2. Production Fermentation: a. Transfer 4 mL of the seed culture into a 250 mL shake flask containing 50 mL of production medium. b. Incubate at 28°C and 220 rpm for 8-10 days. c. Sample the fermentation broth at regular intervals (e.g., every 24 hours) to monitor cell growth (Dry Cell Weight), residual sugar, and this compound concentration.

Media Composition (Example):

Component Seed Medium (g/L) Production Medium (g/L)
Glucose2040
Soluble Starch-40
Corn Steep Liquor1020
Peptone5-
Yeast Extract5-
KH₂PO₄-0.2
Arginine-1.0
CaCO₃22
pH7.07.0
Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of this compound.

1. Sample Preparation: a. Centrifuge the fermentation broth to separate the supernatant and mycelia. b. Extract the supernatant with an equal volume of n-butanol. c. Evaporate the butanol layer to dryness under reduced pressure. d. Reconstitute the dried extract in a suitable solvent (e.g., methanol). e. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with an ion-pairing agent like trifluoroacetic acid, 0.1%).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using a certified reference standard of this compound. b. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

References

degradation pathways of Enduracidin B and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Enduracidin B and strategies to mitigate these issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solution?

This compound, a lipodepsipeptide antibiotic, may exhibit limited stability in aqueous solutions. Like other lipopeptides, it is susceptible to degradation over time, and the rate of degradation is influenced by factors such as pH, temperature, and the presence of enzymes. For routine experiments, it is advisable to prepare fresh solutions of this compound. If storage is necessary, it is recommended to store solutions at -70°C for long-term stability.[1]

Q2: What are the likely degradation pathways for this compound?

Based on the structure of this compound and degradation patterns of similar lipopeptide antibiotics like daptomycin (B549167), two primary degradation pathways are likely:

  • Hydrolysis of the cyclic core: this compound contains ester and amide bonds within its cyclic structure. These bonds can be hydrolyzed, leading to a linearized, inactive form of the peptide. This process can be accelerated at non-optimal pH and higher temperatures.[2][3]

  • Deacylation: The fatty acid tail attached to the N-terminus of the peptide can be cleaved, resulting in a loss of biological activity. This is another form of hydrolytic degradation.[2][3]

Q3: How do pH and temperature affect the stability of this compound?

While specific data for this compound is limited, for peptide-based drugs in general:

  • pH: Stability is often optimal within a specific pH range. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of peptide and ester bonds, leading to faster degradation.[4][5][6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing this compound solutions at elevated temperatures will likely accelerate its degradation.[1][6][7][8][9] For long-term storage, -70°C is recommended.[1]

Q4: Are there any formulation strategies to improve the stability of this compound?

Yes, several strategies can be employed to enhance the stability of peptide-based therapeutics like this compound:

  • pH Optimization: Buffering the formulation to the pH of maximum stability is a critical step.[4][5]

  • Use of Stabilizing Excipients: Sugars (e.g., sucrose, trehalose) and polyols can help stabilize the peptide structure.[5]

  • Encapsulation: Liposomes or polymeric nanoparticles can protect the peptide from the surrounding environment, improving its stability.[5][10]

  • Lyophilization (Freeze-Drying): Removing water from the formulation can significantly slow down hydrolysis, providing long-term stability. The lyophilized powder can be reconstituted before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Antibacterial Activity in Stored Solutions Degradation of this compound due to hydrolysis or deacylation.- Prepare fresh solutions for each experiment.- If storage is required, aliquot and store at ≤ -70°C.[1]- Perform a stability study to determine the acceptable storage duration under your specific conditions.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Formation of degradation products.- Analyze the new peaks by mass spectrometry to identify their molecular weights. Compare these with the expected masses of linearized or deacylated this compound.- Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.[11][12][13][14][15]
Inconsistent Experimental Results Variability in the concentration of active this compound due to degradation.- Standardize solution preparation and handling procedures.- Use a stability-indicating analytical method (e.g., RP-HPLC) to confirm the concentration and purity of this compound before each experiment.
Low Recovery of this compound During Sample Preparation Adsorption of the lipopeptide to plastic or glass surfaces.[16]- Use low-adsorption labware (e.g., polypropylene (B1209903) tubes).- Consider the use of an anti-adsorption diluent, such as a solution containing a low concentration of a non-ionic surfactant or bovine serum albumin (BSA), if compatible with your downstream analysis.[16]

Quantitative Data Summary

Table 1: Factors Influencing Lipopeptide Antibiotic Stability (General)

Factor Effect on Stability General Recommendations
Temperature Increased temperature accelerates degradation.Store stock solutions at -70°C. Avoid repeated freeze-thaw cycles.[1]
pH Non-optimal pH can catalyze hydrolysis.Determine the optimal pH for stability and use buffered solutions.[4][5]
Enzymes (Proteases/Esterases) Can lead to rapid enzymatic degradation.Work in sterile conditions. Consider the use of protease inhibitors if working with complex biological matrices.[2][3]
Light Photodegradation is possible for some peptides.Store solutions protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[11][15]

1. Materials:

  • This compound

  • Water (HPLC-grade)

  • Acetonitrile (B52724) (HPLC-grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • RP-HPLC system with UV detector

  • LC-MS system for peak identification

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Control: Keep the stock solution at 4°C.

4. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by RP-HPLC to observe the degradation of the parent peak and the formation of new peaks.

  • Analyze the stressed samples by LC-MS to determine the mass of the degradation products.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify the major degradation products based on their retention times and mass-to-charge ratios. A mass increase of 18 Da may indicate hydrolysis of the cyclic structure.

Visualizations

EnduracidinB_Degradation_Pathway cluster_main Potential Degradation Pathways of this compound cluster_factors Influencing Factors A This compound (Active, Cyclic Lipodepsipeptide) B Linearized this compound (Inactive) A->B Hydrolysis (Ester/Amide Bond Cleavage) C Deacylated this compound (Inactive) A->C Hydrolysis (Amide Bond Cleavage) D High/Low pH D->A E High Temperature E->A F Enzymes (Proteases, Esterases) F->A

Caption: Inferred degradation pathways of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (60°C) A->E F Control (4°C) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I RP-HPLC Analysis (Purity Assessment) H->I J LC-MS Analysis (Degradant Identification) H->J

Caption: Experimental workflow for a forced degradation study.

References

troubleshooting common issues in Enduracidin B purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enduracidin B purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this potent lipodepsipeptide antibiotic from Streptomyces fungicidicus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a cyclic lipodepsipeptide antibiotic effective against Gram-positive bacteria. Its purification is challenging due to its poor aqueous solubility, its production as a mixture of closely related analogues (primarily Enduracidin A and B), and its potential for degradation during extraction and purification.

Q2: What are the key stages in a typical this compound purification workflow?

A typical workflow involves:

  • Fermentation: Culturing of Streptomyces fungicidicus.

  • Extraction: Isolating the crude Enduracidin mixture from the fermentation broth and mycelia.

  • Chromatographic Purification: Separating this compound from other components, including Enduracidin A and other impurities.

  • Purity Assessment and Quantification: Analyzing the final product for purity and concentration.

Q3: How do Enduracidin A and B differ, and why is their separation important?

Enduracidin A and B are structural analogues that differ in the length of their attached lipid chain.[1] For research and pharmaceutical applications, obtaining a pure fraction of this compound is often necessary to ensure consistent biological activity and to meet regulatory requirements.

Q4: What are the typical solvents for dissolving this compound?

This compound has very poor solubility in water.[2] It is slightly soluble in methanol (B129727) (0.1-1 mg/ml) and soluble in dimethylformamide (DMF).[3][4][] For in vivo studies, co-solvent formulations using DMSO, PEG300, and Tween 80 in saline may be considered.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification, categorized by the stage of the process.

Low Yield
Problem Potential Cause Recommended Solution
Low overall yield after extraction and purification Inefficient extraction from mycelia.Optimize the extraction solvent. Acidified methanol or acetone (B3395972) can be effective.[2] Ensure thorough mixing and sufficient extraction time. Consider ultrasonication to improve cell lysis and release of the product.
Degradation of this compound during the process.Maintain low temperatures (4°C) throughout the purification process. Avoid extreme pH conditions. Assess the stability of your sample at different pH values and temperatures.
Poor recovery from chromatography columns.Ensure the column is properly equilibrated with the binding buffer. Check for precipitation of this compound on the column; if this occurs, consider modifying the mobile phase composition, for example, by increasing the organic solvent concentration at the start of the gradient.
Incomplete elution from the HPLC column.Optimize the elution gradient. A shallower gradient may improve resolution and recovery. Ensure the final organic solvent concentration is high enough to elute the highly hydrophobic this compound.
Poor Purity / Contamination
Problem Potential Cause Recommended Solution
Co-elution of Enduracidin A and B Suboptimal HPLC separation parameters.Use a high-resolution C18 column. Optimize the acetonitrile (B52724)/water gradient. A shallow gradient (e.g., 10-30% acetonitrile over 20 minutes, then 30-40% over the next 20 minutes) can improve separation.[6] Adding 0.1% trifluoroacetic acid (TFA) to the mobile phase is crucial for good peak shape and resolution.[6]
Presence of other impurities from the fermentation broth Insufficient initial purification steps.Incorporate an initial solid-phase extraction (SPE) or adsorption chromatography step (e.g., using activated carbon or a synthetic adsorption resin like Amberlite XAD-2) before HPLC to remove more polar and non-polar impurities.[2]
Degradation products present in the final sample Instability of this compound during purification or storage.Analyze samples immediately after purification. For storage, lyophilize the purified product and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. The stability of peptides can be highly pH-dependent; determine the optimal pH for storage if in solution.
HPLC-Specific Issues
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.The use of 0.1% TFA in the mobile phase generally provides a low pH environment that is suitable for peptide separations on silica-based C18 columns.
Secondary interactions with the stationary phase.Ensure high-quality, end-capped C18 columns are used.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.

Experimental Protocols

Protocol 1: Extraction of Crude Enduracidin

This protocol is a general guideline based on described methods for lipopeptide extraction.[2]

  • Harvesting: Separate the Streptomyces fungicidicus mycelia from the fermentation broth by centrifugation or filtration.

  • Extraction:

    • Resuspend the mycelial cake in acidified methanol (e.g., methanol with 0.1 N HCl). Use a sufficient volume to create a slurry.

    • Stir or shake the slurry at room temperature for several hours or overnight.

    • Separate the methanol extract from the solid residue by filtration or centrifugation.

  • Concentration: Evaporate the methanol from the extract under reduced pressure to obtain a crude residue.

  • Solvent Partitioning (Optional):

    • Dissolve the crude residue in a suitable solvent system (e.g., butanol-water).

    • Perform a liquid-liquid extraction to partition the Enduracidin into the organic phase, leaving more polar impurities in the aqueous phase.

    • Collect the organic phase and evaporate the solvent.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol is based on a reported method for Enduracidin analysis.[6]

  • Column: Reverse Phase C18 (e.g., 5 µm particle size, 4.6 mm x 250 mm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 10-30% B over 20 minutes

    • 30-40% B over 20 minutes

    • Hold at 100% B for 5 minutes (for column wash)

  • Flow Rate: 0.8 ml/min

  • Detection: UV at 267 nm

  • Sample Preparation: Dissolve the crude extract in a small volume of methanol or DMF and filter through a 0.22 µm filter before injection.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterVery poorly soluble / Slightly soluble (0.1-1 mg/ml)[2][3][4]
MethanolSlightly soluble (0.1-1 mg/ml)[3][4]
EthanolFairly soluble[]
ButanolFairly soluble[]
DMFSoluble[]

Table 2: Recommended HPLC Parameters for this compound Purification

ParameterRecommended SettingReference(s)
Column Reverse Phase C18 (5 µm, 4.6 x 250 mm)[6]
Mobile Phase A Water + 0.1% TFA[6]
Mobile Phase B Acetonitrile + 0.1% TFA[6]
Gradient Linear gradient of 10-40% B over 40 min[6]
Flow Rate 0.8 ml/min[6]
Detection Wavelength 267 nm[6]

Visualizations

EnduracidinB_Purification_Workflow Fermentation S. fungicidicus Fermentation Harvesting Harvesting (Centrifugation/ Filtration) Fermentation->Harvesting Extraction Extraction (Acidified Methanol) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Enduracidin Extract Concentration->Crude_Extract Purification RP-HPLC Purification Crude_Extract->Purification Analysis Purity & Yield Analysis (LC-MS) Purification->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification Check_Yield Low Yield? Start->Check_Yield Check_Purity Poor Purity? Check_Yield->Check_Purity No Optimize_Extraction Optimize Extraction (Solvent, Time) Check_Yield->Optimize_Extraction Yes Optimize_HPLC Optimize HPLC (Gradient, Column) Check_Purity->Optimize_HPLC Yes Final_Product Acceptable Product Check_Purity->Final_Product No Check_Degradation Assess Degradation (Temp, pH) Optimize_Extraction->Check_Degradation Check_Degradation->Start Add_Prepurification Add Pre-purification Step (e.g., SPE) Optimize_HPLC->Add_Prepurification Add_Prepurification->Start

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Bacterial Resistance to Enduracidin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enduracidin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on strategies to overcome potential bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a lipodepsipeptide antibiotic that inhibits bacterial cell wall synthesis.[1] It specifically targets Lipid II, a crucial precursor molecule for peptidoglycan biosynthesis. By binding to Lipid II, this compound prevents the transglycosylation step in the cell wall construction, ultimately leading to cell death.[1][2] This mechanism is shared with other antibiotics like ramoplanin (B549286) and teixobactin (B611279).[1][3]

Q2: How common is bacterial resistance to this compound?

Currently, there is a notable lack of documented acquired resistance to this compound in clinical and agricultural settings.[4] Antibiotics that target Lipid II are generally considered to have a low propensity for resistance development because Lipid II is an essential molecule with a highly conserved structure, making target modification a significant challenge for bacteria.[5] For instance, studies on the related antibiotic teixobactin have shown no detectable resistance development in Staphylococcus aureus or M. tuberculosis.[4]

Q3: What are the theoretical mechanisms of resistance to this compound?

While acquired resistance is not well-documented, theoretical mechanisms can be extrapolated from the self-resistance strategies of this compound-producing organisms (Streptomyces fungicidicus) and from resistance patterns observed for other Lipid II-targeting antibiotics like vancomycin (B549263). Potential mechanisms include:

  • Target Modification: Alteration of the Lipid II structure. The producing organism itself synthesizes a modified peptidoglycan to prevent the antibiotic from binding.[6] This could involve changes in the pentapeptide chain, such as the substitution of D-Ala-D-Ala with D-Ala-D-Lac, which reduces the binding affinity of glycopeptide antibiotics.[6]

  • Efflux Pumps: Active transport of this compound out of the bacterial cell. Efflux pumps are a common resistance mechanism against various classes of antibiotics.[7][8][9][10] Overexpression of specific efflux pumps could potentially reduce the intracellular concentration of this compound.

  • Cell Wall Remodeling: Changes in the overall architecture of the cell wall that may limit the access of this compound to Lipid II.

Q4: Are there any known synergistic combinations with this compound?

Research into synergistic combinations involving this compound is an active area of investigation. A promising strategy involves combining Lipid II inhibitors with compounds that disrupt the bacterial cell membrane. For example, it has been shown that unsaturated fatty acids can act synergistically with vancomycin (another Lipid II inhibitor) to kill S. aureus, including vancomycin-tolerant and resistant strains.[11] The proposed mechanism is that the accumulation of Lipid II at the septum, induced by the antibiotic, facilitates the membrane-disrupting activity of the fatty acids.[11] Similar synergistic effects could be explored with this compound. Combining this compound with antimicrobial peptides (AMPs) that increase membrane permeability is another potential strategy to enhance its efficacy.[12][13]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Decreased susceptibility of a bacterial strain to this compound in vitro. 1. Experimental error (e.g., incorrect concentration, inoculum size).2. Spontaneous mutation leading to low-level resistance.3. Upregulation of efflux pumps.1. Verify Experimental Parameters: Repeat the minimum inhibitory concentration (MIC) assay, ensuring accurate antibiotic concentration, proper inoculum preparation (McFarland standard), and appropriate incubation conditions.2. Sequence Key Genes: Analyze genes involved in Lipid II biosynthesis and cell wall metabolism for mutations.3. Test for Efflux Pump Activity: Perform an MIC assay in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like Phe-Arg β-naphthylamide (PAβN). A significant decrease in MIC in the presence of the EPI suggests efflux pump involvement.
Failure of this compound to clear an infection in an animal model despite in vitro susceptibility. 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues (e.g., poor bioavailability, rapid clearance).2. Biofilm formation by the infecting bacteria.3. In vivo induction of resistance mechanisms.1. Evaluate PK/PD Parameters: Measure the concentration of this compound in relevant tissues over time to ensure it reaches therapeutic levels.2. Assess Biofilm Formation: Use in vitro models (e.g., crystal violet staining, confocal microscopy) to determine if the strain is a strong biofilm former. Test the efficacy of this compound against established biofilms.3. Investigate Combination Therapy: Evaluate the efficacy of this compound in combination with a biofilm-disrupting agent or an antibiotic with a different mechanism of action.
Variability in MIC results between different batches of this compound. 1. Differences in purity or potency of the antibiotic batches.2. Degradation of the antibiotic during storage.1. Perform Quality Control: Use a reference standard strain (e.g., S. aureus ATCC 29213) to test each new batch of this compound and ensure consistency.2. Ensure Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture.

Strategies to Overcome Potential Resistance

Combination Therapy

A key strategy to overcome potential resistance and enhance efficacy is through combination therapy.

  • Synergy with Membrane-Active Agents: Combine this compound with compounds that disrupt the bacterial cell membrane, such as antimicrobial peptides (AMPs) or specific fatty acids. This can facilitate the access of this compound to its intracellular target.[12][13]

  • Synergy with Other Antibiotics: Investigate combinations of this compound with antibiotics that have different mechanisms of action. This can create a multi-pronged attack that is more difficult for bacteria to overcome.[14][15]

Development of Novel this compound Analogs

Genetic engineering of the this compound biosynthetic gene cluster in S. fungicidicus can lead to the production of novel analogs with potentially improved properties.

  • Altered Halogenation Patterns: Modifying the halogenation of the amino acid residues can impact the antibiotic's activity and bioavailability.[3]

  • Glycosylation: Introducing sugar moieties, such as mannose, can enhance the aqueous solubility of the antibiotic, which may improve its pharmacokinetic properties.[16]

Efflux Pump Inhibition

If resistance is suspected to be mediated by efflux pumps, co-administration of an efflux pump inhibitor (EPI) with this compound could restore its activity.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic effect of this compound in combination with another antimicrobial agent.

Materials:

  • This compound stock solution

  • Second antimicrobial agent stock solution

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Incubator

Method:

  • Prepare serial dilutions of this compound and the second agent in the microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

  • The dilutions are typically arranged in a checkerboard pattern, with this compound concentrations decreasing along the y-axis and the second agent's concentrations decreasing along the x-axis.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Indifference

    • FIC Index > 4.0: Antagonism

Protocol 2: Efflux Pump Inhibition Assay

This protocol helps determine if decreased susceptibility to this compound is due to efflux pump activity.

Materials:

  • This compound stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN)

  • Bacterial culture

  • 96-well microtiter plates

  • Growth medium

Method:

  • Determine the MIC of this compound for the test strain using a standard broth microdilution method.

  • Determine the MIC of the EPI. The concentration of the EPI used in the synergy assay should be sub-inhibitory.

  • Perform a broth microdilution assay for this compound in the presence of a fixed, sub-inhibitory concentration of the EPI.

  • Compare the MIC of this compound with and without the EPI. A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is considered significant and indicative of efflux pump involvement.

Visualizations

EnduracidinB_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_P Undecaprenyl Phosphate (Lipid-P) Lipid_P->Lipid_I Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II_cyto Lipid_II_mem Lipid II Lipid_II_cyto->Lipid_II_mem Flipping Growing_PG Growing Peptidoglycan Lipid_II_mem->Growing_PG Flippase Flippase EnduracidinB This compound EnduracidinB->Lipid_II_mem Binding & Inhibition Transglycosylase Transglycosylase

Caption: Mechanism of action of this compound.

Overcoming_Resistance_Workflow Start Observed Decreased Susceptibility to this compound Confirm Confirm MIC with QC Strains Start->Confirm Investigate Investigate Resistance Mechanism Confirm->Investigate Efflux Efflux Pump Assay (with EPI) Investigate->Efflux Sequencing Target Gene Sequencing (Lipid II pathway) Investigate->Sequencing Strategy Develop Mitigation Strategy Efflux->Strategy Sequencing->Strategy Combo Combination Therapy (Checkerboard Assay) Strategy->Combo Synergy Analogs Develop Novel Analogs (Biosynthetic Engineering) Strategy->Analogs Modification EPI_dev Develop Efflux Pump Inhibitors Strategy->EPI_dev Efflux Positive

Caption: Workflow for investigating and overcoming potential this compound resistance.

Synergy_Logic cluster_strategy1 Strategy 1: Enhance Permeability cluster_strategy2 Strategy 2: Multi-Target Attack EnduracidinB1 This compound Synergy1 Synergistic Killing EnduracidinB1->Synergy1 MembraneAgent Membrane-Active Agent (e.g., AMP) MembraneAgent->Synergy1 EnduracidinB2 This compound (Targets Cell Wall) Synergy2 Synergistic Killing EnduracidinB2->Synergy2 OtherAntibiotic Different Class Antibiotic (e.g., targets protein synthesis) OtherAntibiotic->Synergy2

Caption: Logical relationships in combination therapy strategies.

References

Enduracidin B Extraction and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refining, extraction, and purification of Enduracidin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial source for this compound production?

A1: The primary producer of Enduracidin is the soil bacterium Streptomyces fungicidicus.[1] Various strains have been used and genetically modified to improve yields.[2]

Q2: What are the main components of the Enduracidin complex?

A2: The Enduracidin complex primarily consists of Enduracidin A and this compound. These are lipodepsipeptide homologs that differ by one carbon in the length of their attached lipid chain.[2]

Q3: What is the general strategy for extracting this compound from the fermentation broth?

A3: A common strategy involves separating the mycelia from the broth, followed by solvent extraction. Acidified organic solvents like methanol (B129727), acetone, or butanol are frequently used to extract the antibiotic from the mycelial cake.[3]

Q4: Which analytical techniques are most suitable for monitoring the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection (often around 230 nm or 267 nm) is a standard method for routine purity checks and quantification.[4] For more detailed analysis and confirmation, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and robust method.[1]

Q5: What is the importance of pH during the extraction and purification process?

A5: pH is a critical parameter that can affect the stability and solubility of this compound. For instance, in butanol extraction, the pH of the aqueous phase is adjusted to facilitate the transfer of Enduracidin into the organic or aqueous layer. The stability of similar peptide antibiotics is often optimal within a specific pH range, with extremes in pH potentially leading to degradation.[5][6]

Q6: What are the key purification steps following initial extraction?

A6: Post-extraction, a multi-step purification strategy is typically employed. This can include adsorption chromatography using activated carbon or synthetic resins, followed by ion-exchange chromatography, and a final polishing step using reverse-phase HPLC.

Troubleshooting Guides

Fermentation & Initial Extraction
Issue Potential Cause(s) Troubleshooting Steps
Low this compound Titer in Fermentation Broth - Suboptimal fermentation medium composition.- Non-ideal physical parameters (pH, temperature, aeration).- Strain degradation or mutation.- Optimize medium components such as carbon and nitrogen sources.[7]- Systematically evaluate and optimize pH, temperature, and agitation speed.[8]- Re-streak the culture from a frozen stock to ensure strain viability and productivity.
Poor Recovery During Solvent Extraction - Inefficient cell lysis.- Incorrect solvent polarity or volume.- Suboptimal pH for partitioning.- Ensure thorough resuspension and agitation of the mycelial pellet in the extraction solvent.[3]- Test different solvent systems (e.g., acidic methanol, butanol, acetone) and ratios to find the most effective one for your strain and conditions.[3]- Adjust the pH of the aqueous phase to maximize the partitioning of this compound into the chosen organic solvent.[3]
Emulsion Formation During Liquid-Liquid Extraction - High concentration of lipids and proteins.- Excessive agitation.- Centrifuge the mixture at a higher speed to break the emulsion.- Add a small amount of a demulsifying agent.- Gently invert the mixture instead of vigorous shaking.
Chromatographic Purification
Issue Potential Cause(s) Troubleshooting Steps
Low Binding to Ion-Exchange Column - Incorrect buffer pH.- High salt concentration in the sample.- Ensure the buffer pH is appropriate for the charge of this compound and the type of ion-exchange resin (anion or cation).- Desalt the sample or perform a buffer exchange into a low-salt binding buffer before loading onto the column.[9]
Poor Resolution in Reverse-Phase HPLC - Inappropriate mobile phase gradient.- Column overloading.- Poor column condition.- Optimize the gradient elution profile (e.g., slope, duration) to improve the separation of this compound from closely related impurities.[3]- Reduce the amount of sample loaded onto the column.- Clean the column according to the manufacturer's instructions or replace it if it's old.
Peak Tailing in HPLC - Secondary interactions with the stationary phase.- Presence of contaminants.- Column degradation.- Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions.- Ensure adequate sample cleanup before HPLC.- Use a guard column to protect the analytical column.
Low Recovery from Chromatographic Steps - Irreversible binding to the column matrix.- Degradation of this compound on the column.- Modify the elution conditions (e.g., stronger solvent, different pH) to ensure complete recovery.- Investigate the stability of this compound under the chromatographic conditions and adjust as necessary.[5]

Quantitative Data Presentation

Table 1: Typical Yield and Purity Progression for this compound Purification

Purification Step Typical Yield (%) Purity (%) Common Analytical Method
Fermentation Broth 1001-5Bioassay, HPLC-UV
Solvent Extraction 80-9010-20HPLC-UV
Adsorption Chromatography 60-7040-60HPLC-UV
Ion-Exchange Chromatography 40-5070-85HPLC-UV
Reverse-Phase HPLC 25-35>95RP-HPLC, UHPLC-MS/MS

*These values are estimates based on typical multi-step purification processes for peptide antibiotics and may vary significantly depending on the specific protocol, strain, and scale.

Experimental Protocols

Protocol 1: Extraction of this compound from S. fungicidicus
  • Harvesting: Centrifuge the fermentation culture (e.g., at 10,000 x g for 15 minutes) to pellet the mycelia.[3]

  • Acidic Methanol Extraction: Resuspend the mycelial pellet in 70% methanol acidified to pH 2.0 with HCl. Stir for 3 hours at room temperature.[3]

  • Clarification: Centrifuge the methanol extract (e.g., at 10,000 x g for 10 minutes) to remove cell debris.[3]

  • Solvent Partitioning (Lipid Removal): Mix the supernatant with an equal volume of ethyl acetate (B1210297) to extract lipids and other nonpolar impurities. Allow the layers to separate and collect the aqueous phase.[3]

  • Butanol Extraction: Adjust the pH of the aqueous phase to 8.2 with NaOH. Extract the Enduracidin into an equal volume of n-butanol. Repeat the butanol extraction three times.[3]

  • Back Extraction: Combine the butanol phases and wash three times with water. Then, partition the Enduracidin into an aqueous solution of 5 mM HCl (pH 2.0).[3]

  • Final Butanol Extraction: Readjust the pH of the acidic aqueous phase to 8.2 and extract the Enduracidin back into n-butanol (three times).[3]

  • Concentration: Evaporate the final butanol extract to dryness under reduced pressure to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude this compound extract in a solution of 50% acetonitrile (B52724) in water with 0.1% formic acid.[3]

  • Chromatographic System:

    • Column: Gemini C18 column (e.g., 10 x 250 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Flow Rate: 3 mL/min.[3]

    • Detection: UV at 230 nm.[3]

  • Gradient Elution:

    • Start with a linear gradient from 5% to 20% Mobile Phase B over 10 minutes.

    • Continue with a linear gradient from 20% to 40% Mobile Phase B over 30 minutes.

    • Increase to 95% Mobile Phase B over 5 minutes and hold for 4 minutes to wash the column.

    • Return to 5% Mobile Phase B over 3 minutes and re-equilibrate for 8 minutes.[3]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC or LC-MS/MS. Pool the fractions with the desired purity.

  • Final Step: Lyophilize the pooled fractions to obtain pure this compound powder.

Visualizations

experimental_workflow fermentation S. fungicidicus Fermentation centrifugation1 Centrifugation (Harvest Mycelia) fermentation->centrifugation1 extraction Solvent Extraction (e.g., Acidic Methanol) centrifugation1->extraction partitioning Liquid-Liquid Partitioning (Lipid Removal) extraction->partitioning butanol_extraction Butanol Extraction (pH adjustments) partitioning->butanol_extraction concentration Concentration (Evaporation) butanol_extraction->concentration adsorption_chrom Adsorption Chromatography (e.g., Activated Carbon) concentration->adsorption_chrom ion_exchange Ion-Exchange Chromatography adsorption_chrom->ion_exchange rp_hplc Reverse-Phase HPLC (Polishing Step) ion_exchange->rp_hplc lyophilization Lyophilization rp_hplc->lyophilization final_product Pure this compound lyophilization->final_product

Caption: General workflow for this compound extraction and purification.

troubleshooting_logic start Low Purity after Initial Extraction check_lysis Was cell lysis complete? start->check_lysis optimize_lysis Optimize Lysis: - Increase agitation - Check solvent pH check_lysis->optimize_lysis No check_partition Was phase separation clean? check_lysis->check_partition Yes optimize_lysis->check_partition optimize_partition Optimize Partitioning: - Centrifuge to break emulsion - Adjust solvent ratios check_partition->optimize_partition No add_chrom_step Is purity still low? check_partition->add_chrom_step Yes optimize_partition->add_chrom_step implement_adsorption Implement Adsorption Chromatography (e.g., Amberlite XAD) add_chrom_step->implement_adsorption Yes proceed_purification Proceed to further purification steps add_chrom_step->proceed_purification No implement_adsorption->proceed_purification

Caption: Troubleshooting logic for low purity in early extraction steps.

References

stability of Enduracidin B in different solvents and buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Enduracidin B in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipopeptide antibiotic with limited solubility in aqueous solutions.[1] Its solubility is dependent on the solvent and pH. For general guidance on solubility, please refer to the table below.

Q2: I am having trouble dissolving this compound. What solvents are recommended for creating stock solutions?

A2: For creating stock solutions, dimethylformamide (DMF) or dilute hydrochloric acid are effective solvents.[2] Methanol can also be used, although the solubility is lower.[2][3] For analytical purposes, such as HPLC, samples are often dissolved in a mixture of acetonitrile, water, and formic acid (e.g., 50:50:0.1 v/v/v).[1] It is also reported to be soluble in 0.1% formic acid.[4]

Troubleshooting Tip: If you observe precipitation when diluting a stock solution in an aqueous buffer, try lowering the pH of the buffer or reducing the final concentration of this compound. Due to its poor aqueous solubility, high concentrations in neutral or alkaline aqueous buffers are often not achievable.

Q3: How stable is this compound in different pH conditions?

A3: this compound exhibits pH-dependent stability. It is more stable in acidic to neutral conditions (pH 4 and 7) compared to alkaline conditions (pH 9).[5] Researchers should be cautious when working with buffers above pH 7, as degradation may be more rapid.

Troubleshooting Tip: If your experiment requires a pH above 7, it is advisable to prepare fresh solutions and use them immediately. Consider performing a preliminary stability test at your desired pH and temperature to understand the degradation profile over the time course of your experiment.

Q4: What is the stability of this compound at different temperatures?

A4: Temperature can significantly impact the stability of this compound. In a feed additive formulation, it was found to be stable for one month at 0°C. However, at 30°C or higher, a potency loss of about 10% was observed over the same period.[2] For solutions, it is recommended to store them at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Troubleshooting Tip: When preparing working solutions, aliquot your stock solution to minimize the number of times the main stock is warmed to room temperature. If experiments are conducted at elevated temperatures, the stability of this compound should be considered a critical factor, and fresh solutions should be used.

Q5: Are there any known incompatibilities with common buffer systems?

A5: While specific studies on buffer incompatibilities are not widely published, it is important to consider that components of buffer systems can sometimes interact with compounds. Given that this compound's stability is pH-dependent, the buffering capacity at a specific pH is crucial. There is no evidence to suggest incompatibility with common phosphate (B84403) or citrate (B86180) buffers; however, the pH of the final solution is the most critical factor.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dilute Hydrochloric AcidFreely Soluble[2]
Dimethylformamide (DMF)Freely Soluble[2][4]
0.1% Formic AcidSoluble[4]
WaterSlightly Soluble (0.1-1 mg/ml)[2][3]
MethanolSlightly Soluble (0.1-1 mg/ml)[2][3]
AcetoneVery Slightly Soluble[2]
EthanolVery Slightly Soluble[2]
ChloroformVery Slightly Soluble[2]
BenzeneVery Slightly Soluble[2]

Table 2: Summary of this compound Stability Conditions

ConditionObservationReference
pH More stable at pH 4 and 7 than at pH 9.[5]
Temperature In feed, stable for 1 month at 0°C.[2]
In feed, ~10% potency loss after 1 month at ≥30°C.[2]
General Stated to be stable under normal conditions.[6][7][8]

Experimental Protocols

Protocol: General Workflow for Assessing this compound Stability

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent or buffer system. A validated stability-indicating analytical method, such as HPLC with UV detection, is essential for this workflow.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., DMF or methanol) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired solvent or buffer system to be tested (e.g., phosphate buffer at pH 5, 7, and 9) to a known final concentration.

    • Prepare multiple aliquots for each condition to be tested at different time points.

  • Incubation:

    • Store the test solutions under controlled temperature conditions (e.g., 4°C, 25°C, 37°C).

    • Protect solutions from light if photodegradation is a concern.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each test condition.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of intact this compound.

    • The initial time point (t=0) serves as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Mandatory Visualization

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare this compound Stock Solution test_solutions Dilute into Test Solvents & Buffer Systems stock->test_solutions incubate Store at Defined Temperatures (e.g., 4°C, 25°C, 37°C) test_solutions->incubate sampling Sample at Predetermined Time Points (t=0, 2, 4... hrs) incubate->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data_analysis Calculate % Remaining vs. Initial Concentration hplc->data_analysis kinetics Determine Degradation Kinetics & Half-life data_analysis->kinetics

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing Enduracidin B Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Enduracidin B production from Streptomyces fungicidicus. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces fungicidicus culture is exhibiting good biomass, but the this compound yield is consistently low. What are the primary factors to investigate?

A1: Low antibiotic yield despite healthy cell growth is a common issue in secondary metabolite production. The optimal conditions for vegetative growth often differ from those required for robust antibiotic synthesis. Key areas to investigate include:

  • Suboptimal Fermentation Medium: The composition of your culture medium is critical. The type and concentration of carbon and nitrogen sources, as well as phosphate (B84403) levels, can significantly influence this compound biosynthesis.

  • Incorrect pH Profile: The pH of the culture medium can dramatically affect enzyme activity and nutrient uptake. It is crucial to monitor and maintain the optimal pH range for this compound production throughout the fermentation process.

  • Insufficient Aeration: Oxygen availability is vital for both cell growth and the activity of the biosynthetic enzymes involved in this compound production.

  • Genetic Factors: The genetic makeup of your S. fungicidicus strain plays a central role. The expression levels of key biosynthetic and regulatory genes can be a limiting factor.

Q2: What are the known genetic targets for improving this compound yield through metabolic engineering?

A2: Genetic manipulation of S. fungicidicus has proven to be a highly effective strategy for increasing this compound production. Key genetic targets include:

  • Regulatory Genes: The enduracidin biosynthetic gene cluster contains regulatory genes that can be manipulated to enhance production. For instance, orf24 has been identified as a positive regulator, while orf18 acts as a negative regulator.[1][2][3] Overexpression of orf24 or deletion/downregulation of orf18 can lead to increased yields.[1][2][3]

  • Biosynthetic Genes: The core of this compound synthesis is a non-ribosomal peptide synthetase (NRPS) complex encoded by the endA, endB, endC, and endD genes.[4][5][6] Transcriptome analysis has suggested that the endC gene, which encodes a giant NRPS, may be a rate-limiting step in the biosynthetic pathway.[7] Increasing the expression of endC can significantly boost production.[7]

  • CRISPR/Cas9 Technology: Advanced gene-editing tools like CRISPR/Cas9 have been successfully applied to S. fungicidicus to create targeted mutations and deletions, offering a precise way to engineer strains for higher yields.[8]

Q3: Can optimizing the fermentation medium composition increase my this compound yield?

A3: Yes, optimizing the fermentation medium is a crucial step. While the exact optimal medium can be strain-specific, general principles for Streptomyces fermentation apply. Key components to consider for optimization include:

  • Carbon Sources: Screening different carbon sources such as glucose, glycerol, or starch can identify the most suitable one for this compound production.

  • Nitrogen Sources: The type and concentration of nitrogen sources, like yeast extract, peptone, or specific amino acids, can have a profound impact on secondary metabolism.

  • Phosphate Concentration: High phosphate concentrations can sometimes repress antibiotic biosynthesis. It's important to determine the optimal phosphate level for your specific strain and production phase.

  • Trace Elements: Essential trace elements that act as cofactors for biosynthetic enzymes should be included in the medium.

Q4: What is the general workflow for a genetic manipulation experiment aimed at improving this compound yield?

A4: A typical workflow for genetically engineering Streptomyces fungicidicus for enhanced this compound production involves several key steps, as illustrated in the diagram below. This process generally includes identifying a target gene, constructing a suitable vector for gene modification (e.g., overexpression or deletion), introducing the vector into S. fungicidicus, selecting for successful transformants, and finally, verifying the genetic modification and its effect on this compound production.

A Identify Target Gene (e.g., orf18, orf24, endC) B Construct Gene Modification Vector (e.g., pSET152-based for integration, pKS-T for deletion) A->B C Introduce Vector into S. fungicidicus (e.g., via conjugation from E. coli) B->C D Select for Recombinant Strains (e.g., using antibiotic resistance markers) C->D E Verify Genetic Modification (e.g., PCR, sequencing) D->E F Fermentation and Yield Analysis (e.g., HPLC) E->F

Caption: General workflow for genetic manipulation of Streptomyces fungicidicus.

Troubleshooting Guides

Issue 1: Low this compound Titer
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Screen Media Components: Systematically evaluate different carbon and nitrogen sources. 2. Optimize C:N Ratio: Test various ratios of carbon to nitrogen to find the optimal balance for secondary metabolite production. 3. Phosphate Limitation/Inhibition: Titrate the concentration of phosphate in your medium to identify the optimal range.
Inadequate Aeration 1. Increase Agitation: For liquid cultures, increase the shaking speed. 2. Use Baffled Flasks: These can improve oxygen transfer into the medium. 3. Monitor Dissolved Oxygen: If available, use a dissolved oxygen probe to ensure levels remain sufficient throughout the fermentation.
Non-Optimal pH 1. pH Profiling: Monitor the pH of your culture over time. 2. Buffered Media: Use a buffered medium to maintain a stable pH. 3. Controlled pH Fermenter: If possible, use a fermenter with automated pH control.
Rate-Limiting Biosynthetic Step 1. Gene Expression Analysis: Use qRT-PCR to quantify the expression levels of key biosynthetic genes (e.g., endC).[7] 2. Targeted Overexpression: If a gene is identified as having low expression, consider constructing a strain that overexpresses it.[7]
Issue 2: Inconsistent this compound Yield Between Batches
Potential Cause Troubleshooting Steps
Variability in Inoculum 1. Standardize Inoculum Preparation: Ensure a consistent spore concentration and physiological state of the inoculum for each batch. 2. Use a Seed Culture: Grow a seed culture under defined conditions to standardize the starting culture for your main fermentation.
Inconsistent Media Preparation 1. Accurate Component Weighing: Double-check the weights of all media components. 2. Consistent Sterilization: Use a standardized sterilization protocol to avoid variations in media composition due to overheating.
Fluctuations in Fermentation Parameters 1. Calibrate Probes: Regularly calibrate sensors for temperature, pH, and dissolved oxygen. 2. Monitor and Record Data: Keep detailed records of all fermentation parameters to identify any deviations between batches.

Quantitative Data on Yield Improvement

The following table summarizes reported increases in this compound yield achieved through various genetic modifications.

Strain/Modification Methodology Yield Improvement (Fold Increase) Reference
S. fungicidicus BM38-2.18pfrd-AmRDeletion of orf18 (negative regulator)1.2 - 4.6[1]
S. fungicidicus TXX3120 mutantsMutagenesis and selection for increased endC expression2.09 - 2.31[7]

Experimental Protocols

Protocol 1: Gene Deletion in S. fungicidicus using Homologous Recombination

This protocol provides a general outline for deleting a target gene, such as the negative regulator orf18.

  • Construct Deletion Plasmid:

    • Amplify the upstream and downstream flanking regions of the target gene from S. fungicidicus genomic DNA via PCR.

    • Clone these flanking regions into a temperature-sensitive suicide vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).

    • Transform the resulting plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

  • Conjugation:

    • Grow the E. coli donor strain and the S. fungicidicus recipient strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar).

    • Incubate to allow for conjugation.

  • Selection of Single Crossover Mutants:

    • Overlay the conjugation plate with an appropriate antibiotic (e.g., apramycin (B1230331) and nalidixic acid) to select for S. fungicidicus exconjugants that have integrated the plasmid into their chromosome via a single crossover event.

    • Isolate and verify the single crossover mutants by PCR.

  • Selection of Double Crossover Mutants:

    • Culture the single crossover mutants in non-selective medium to allow for a second crossover event to occur.

    • Plate the culture onto a medium that selects for the loss of the plasmid backbone (e.g., by replica plating to identify colonies that have lost the vector-associated antibiotic resistance).

    • Screen the resulting colonies by PCR to identify those in which the target gene has been replaced by the antibiotic resistance cassette.

Protocol 2: Fermentation of S. fungicidicus for this compound Production

This protocol describes a typical batch fermentation process.

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. fungicidicus.

    • Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 48-72 hours.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). A common production medium might contain soluble starch, yeast extract, peptone, and inorganic salts.

    • Incubate at 28-30°C with shaking for 7-10 days.

    • Monitor pH and cell growth (e.g., by measuring dry cell weight) throughout the fermentation.

  • Extraction and Analysis:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

    • Extract this compound from the mycelium and/or supernatant using a suitable solvent (e.g., butanol).

    • Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Regulation

The production of this compound is tightly regulated. The diagram below illustrates the influence of key regulatory genes on the enduracidin biosynthetic gene cluster (end BGC).

orf24 orf24 (Positive Regulator) end_BGC end Biosynthetic Gene Cluster (endA, endB, endC, endD) orf24->end_BGC orf18 orf18 (Negative Regulator) orf18->end_BGC Enduracidin_B This compound end_BGC->Enduracidin_B

Caption: Regulatory control of the this compound biosynthetic gene cluster.

References

addressing precipitation of Enduracidin B in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Enduracidin B precipitation in experimental setups. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Enramycin (B576705) B, is a lipopeptide antibiotic effective against Gram-positive bacteria.[1] Its complex structure, featuring a fatty acid tail, contributes to its poor aqueous solubility, which can lead to precipitation in experimental settings and affect the accuracy and reproducibility of results. This is a known limitation of the compound.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is slightly soluble in water and methanol (B129727).[2] It is freely soluble in dimethylformamide (DMF) and dilute hydrochloric acid (HCl).[2] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent. For specific applications, mixtures such as methanol/water or methanol/dilute HCl can be used.[2][3]

Q3: How should I prepare a stock solution of this compound?

A3: A common method is to prepare a stock solution in an organic solvent like DMSO or a methanol/water mixture. For instance, a stock solution of 1 mg/mL can be prepared by dissolving the compound in a 4:1 mixture of methanol and water.[2] Alternatively, a stock solution can be made by dissolving this compound in 70% methanol.[1] For a more concentrated solution, a formulation of 10% this compound, 80% ethanol, and 10% DMF has been described.[4] It is recommended to start with a small amount of the peptide to test solubility before dissolving the entire sample.

Q4: My this compound precipitated after adding it to my aqueous buffer. What should I do?

A4: Precipitation upon dilution in aqueous solutions is a common issue. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration in your aqueous buffer may be too high. Try using a more diluted working solution.

  • Adjust the pH: this compound is more soluble in dilute acidic conditions. A slight acidification of your buffer might help, but ensure it is compatible with your experimental system.

  • Use a co-solvent: If your experiment allows, maintaining a small percentage of the organic solvent (like DMSO or methanol) from your stock solution in the final working solution can help maintain solubility. However, always include a vehicle control in your experiment to account for any effects of the solvent.

  • Sonication: Brief sonication can help redissolve small amounts of precipitate.

Q5: Can I store this compound solutions? If so, how?

A5: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally less stable and should ideally be prepared fresh before each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemSolubilityConcentration Examples from LiteratureReference(s)
WaterSlightly soluble-[2]
MethanolSlightly soluble-[2]
Dimethylformamide (DMF)Freely solubleUsed as a co-solvent in a 10% this compound, 80% ethanol, 10% DMF solution.[2][4]
Dilute Hydrochloric Acid (HCl)Freely solubleA mixture of methanol and 0.1 M HCl was used as a diluent for a 1.0 mg/mL stock.[2][3]
Dimethyl Sulfoxide (DMSO)Soluble--
Methanol/Water (4:1, v/v)Soluble1 mg/mL stock solution.[2]
70% MethanolSolubleStock solution prepared by dissolving 1 g in 40 mL.[1]
Acetone/2M HCl/Water (20:1:21, v/v/v)SolubleUsed as a diluent for sample preparation.[5]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or a 4:1 (v/v) mixture of methanol and water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile aqueous buffer or culture medium for your experiment

Procedure:

  • Prepare the Stock Solution (e.g., 1 mg/mL): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of your chosen solvent (e.g., DMSO or 4:1 methanol/water) to achieve a 1 mg/mL concentration. d. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Prepare the Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Serially dilute the stock solution in your sterile aqueous buffer or culture medium to achieve the desired final concentrations for your experiment. c. Crucially , when preparing dilutions, add the stock solution to the aqueous buffer and mix immediately and thoroughly to minimize the risk of precipitation. Avoid adding the aqueous solution directly to the concentrated stock. d. If you observe any cloudiness or precipitation upon dilution, refer to the troubleshooting guide. e. Prepare the working solutions fresh for each experiment.

Note on Vehicle Controls: Always prepare a vehicle control containing the same final concentration of the solvent used for the stock solution to account for any potential effects of the solvent on your experimental system.

Mandatory Visualization

Troubleshooting_Precipitation start Precipitation Observed in Working Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration. check_concentration->lower_concentration Yes check_ph Is the aqueous buffer at neutral or basic pH? check_concentration->check_ph No end_success Precipitation Resolved lower_concentration->end_success acidify_buffer Action: Slightly acidify the buffer (if compatible with the assay). check_ph->acidify_buffer Yes check_solvent Was the dilution performed correctly? check_ph->check_solvent No acidify_buffer->end_success proper_dilution Action: Ensure stock is added to buffer and mixed immediately. check_solvent->proper_dilution No use_cosolvent Consider using a co-solvent in the final solution (with vehicle control). check_solvent->use_cosolvent Yes proper_dilution->end_success sonicate Action: Briefly sonicate the solution. use_cosolvent->sonicate sonicate->end_success Successful end_fail Precipitation Persists: Re-evaluate experimental design. sonicate->end_fail Unsuccessful Solution_Preparation_Workflow start Start: this compound Powder weigh_powder 1. Weigh powder start->weigh_powder choose_solvent 2. Choose primary solvent (e.g., DMSO, Methanol/Water) weigh_powder->choose_solvent dissolve 3. Dissolve to create concentrated stock solution choose_solvent->dissolve vortex_sonicate 4. Vortex and/or sonicate until clear dissolve->vortex_sonicate aliquot_store 5. Aliquot and store at -20°C to -80°C vortex_sonicate->aliquot_store thaw_aliquot 6. Thaw a single aliquot for use aliquot_store->thaw_aliquot prepare_dilution 7. Prepare working solution by diluting stock in aqueous buffer thaw_aliquot->prepare_dilution final_solution End: Clear working solution for experiment prepare_dilution->final_solution No Precipitation troubleshoot Precipitation? -> Refer to Troubleshooting Guide prepare_dilution->troubleshoot Precipitation

References

Validation & Comparative

A Comparative Analysis of Enduracidin B and Ramoplanin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of two potent lipoglycopeptide antibiotics: Enduracidin B and Ramoplanin (B549286). This analysis is supported by experimental data to delineate their antibacterial efficacy and mechanisms of action.

This compound and ramoplanin are structurally related lipodepsipeptide antibiotics that exhibit potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant drug-resistant strains. Their shared mechanism of action, targeting a crucial step in bacterial cell wall synthesis, makes them promising candidates in the fight against antimicrobial resistance. This guide offers a detailed comparative overview of their bioactivity, supported by quantitative data and experimental methodologies.

Mechanism of Action: Targeting Lipid II

Both enduracidin and ramoplanin exert their antibacterial effects by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Their primary target is Lipid II, a vital precursor molecule that transports peptidoglycan subunits across the bacterial cell membrane.[1][2][3]

By binding to Lipid II, these antibiotics effectively sequester this precursor, preventing its utilization by transglycosylase enzymes. This action blocks the polymerization of the glycan chains, a critical step in the formation of the peptidoglycan layer.[1][2][3] Studies have shown that both enduracidin and ramoplanin exhibit a preferential and high affinity for Lipid II over Lipid I, the preceding precursor in the pathway.[1][2][3] This high affinity is a key factor in their potent antibacterial activity. Ramoplanin, in particular, has been shown to bind to Lipid II as a dimer with a dissociation constant in the nanomolar range, indicating a very strong interaction.

While both antibiotics share this primary mechanism, ramoplanin has been observed to also induce bacterial membrane depolarization at bactericidal concentrations, which may contribute to its rapid killing activity.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAG->UDP-NAM-pentapeptide MurA-F enzymes Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase This compound This compound This compound->Lipid II Inhibits Ramoplanin Ramoplanin Ramoplanin->Lipid II Inhibits

Diagram of the bacterial peptidoglycan synthesis pathway, highlighting the inhibitory action of this compound and Ramoplanin on Lipid II, which prevents the transglycosylation step.

Comparative Antibacterial Spectrum

Both this compound and ramoplanin demonstrate potent activity against a wide array of Gram-positive bacteria. This includes difficult-to-treat pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Clostridium difficile. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for these antibiotics against selected key pathogens.

Table 1: Comparative MIC90 Values (μg/mL) of this compound and Ramoplanin

Bacterial SpeciesThis compound (Enramycin)Ramoplanin
Staphylococcus aureus0.05 - 0.4≤0.25 - 1.0
Methicillin-resistant S. aureus (MRSA)0.1 - 0.8≤0.25 - 1.0
Enterococcus faecalis0.8 - 3.130.5 - 1.6
Vancomycin-resistant E. faecalis0.8 - 3.130.5 - 1.6
Enterococcus faecium0.8 - 3.130.5
Vancomycin-resistant E. faecium0.8 - 3.130.5
Clostridium difficile0.05 - 0.20.25

Note: MIC values are compiled from various sources and may vary depending on the specific strains and testing methodologies used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the bioactivity analysis of this compound and ramoplanin.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Method: Broth Microdilution

  • Preparation of Antibiotic Stock Solutions: Prepare a high-concentration stock solution of this compound or ramoplanin in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a suitable broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Antibiotic Stock Solution Dilutions Serial Dilutions in Microplate Stock->Dilutions Inoculation Inoculate Wells with Bacterial Suspension Dilutions->Inoculation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read Results (Visual/Spectrophotometer) Incubation->Reading MIC Determine MIC (Lowest concentration with no growth) Reading->MIC

Workflow for the Minimum Inhibitory Concentration (MIC) test using the broth microdilution method.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in a suitable broth (e.g., MHB) with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antibiotic Addition: Add the test antibiotic (this compound or ramoplanin) at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial culture. A growth control tube without any antibiotic is also included.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Whole-Cell Peptidoglycan Biosynthesis Assay

Objective: To determine if an antibiotic inhibits bacterial cell wall synthesis.

Methodology:

  • Radiolabeling: Grow a bacterial culture in a suitable medium in the presence of a radiolabeled peptidoglycan precursor, such as [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc) or [³H]-diaminopimelic acid, for several generations to incorporate the label into the cell wall.

  • Antibiotic Treatment: Wash the radiolabeled cells to remove excess unincorporated label and resuspend them in fresh medium. Add different concentrations of the test antibiotic (this compound or ramoplanin) to the cell suspension. An untreated culture serves as a control.

  • Incubation: Incubate the cultures at 37°C for a defined period.

  • Measurement of Precursor Incorporation: At various time points, withdraw aliquots from each culture. Precipitate the macromolecules, including peptidoglycan, using an acid (e.g., trichloroacetic acid).

  • Scintillation Counting: Collect the precipitate on a filter, wash it to remove any remaining unincorporated radiolabel, and measure the radioactivity using a liquid scintillation counter.

  • Interpretation: A dose-dependent decrease in the incorporation of the radiolabeled precursor into the acid-precipitable material in the presence of the antibiotic, compared to the untreated control, indicates inhibition of peptidoglycan biosynthesis.

Start Start Radiolabeling Radiolabel Bacteria with [14C]-GlcNAc Start->Radiolabeling Washing Wash Cells to Remove Unincorporated Label Radiolabeling->Washing Treatment Treat with Antibiotic (this compound / Ramoplanin) Washing->Treatment Incubation Incubate at 37°C Treatment->Incubation Precipitation Precipitate Macromolecules (TCA) Incubation->Precipitation Filtration Filter and Wash Precipitate Precipitation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Analyze Radioactivity (Inhibition vs. Control) Counting->Analysis End End Analysis->End

Experimental workflow for the whole-cell peptidoglycan biosynthesis assay.

Conclusion

This compound and ramoplanin are potent antibacterial agents with a highly specific and effective mechanism of action against Gram-positive bacteria. Their ability to target the essential Lipid II precursor in peptidoglycan synthesis makes them valuable assets in the development of new therapies against multidrug-resistant pathogens. While both demonstrate excellent in vitro activity, ramoplanin has been more extensively studied in recent years. This comparative guide provides a foundation for researchers to understand the key bioactivity parameters of these two important antibiotics and to design further investigations into their therapeutic potential.

References

A Comparative Analysis of Enduracidin B's Efficacy Against MRSA and VRE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), poses a significant threat to global public health. This guide provides a comparative analysis of Enduracidin B, a lipoglycopeptide antibiotic, evaluating its efficacy against these critical pathogens. The information is compiled from in vitro and in vivo studies to support research and development initiatives.

Mechanism of Action

Enduracidin exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1] It specifically targets the transglycosylation step by binding to Lipid II, the lipid carrier of peptidoglycan precursors.[1][2] This action is analogous to vancomycin, though they recognize different regions of the Lipid II substrate.[1] By sequestering Lipid II, Enduracidin effectively halts cell wall construction, leading to cell lysis and death.[1][2] This mechanism is distinct from many other antibiotic classes, making it a point of interest for combating resistant strains.[3]

cluster_membrane Bacterial Cell Membrane cluster_pathway Peptidoglycan Synthesis Pathway lipid_ii Lipid II (Peptidoglycan Precursor) binding Binding & Sequestration lipid_ii->binding enduracidin This compound enduracidin->binding Targets transglycosylation Transglycosylation Step (Cell Wall Elongation) binding->transglycosylation Inhibits pg_synthesis Peptidoglycan Synthesis transglycosylation->pg_synthesis Blocked cell_lysis Cell Lysis & Death pg_synthesis->cell_lysis Leads to start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotics in Microtiter Plate prep_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

A Comparative Analysis of the Antibacterial Potency of Enduracidin A and Enduracidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibiotic research, the lipopeptide antibiotics Enduracidin A and Enduracidin B, produced by Streptomyces fungicidicus, represent a significant area of interest due to their potent activity against a range of Gram-positive bacteria, including drug-resistant strains. This guide provides a detailed comparison of the antibacterial potency of Enduracidin A and this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Structural Differences and Mechanism of Action

Enduracidin A and this compound are structurally similar cyclic depsipeptides, each composed of 17 amino acids. The primary difference between these two congeners lies in the composition of their N-terminal fatty acid side chains. Enduracidin A contains a C13 unsaturated fatty acid, while this compound is acylated with a C12 unsaturated fatty acid. This seemingly minor structural variance can influence the physicochemical properties of the molecules, potentially impacting their interaction with bacterial membranes and, consequently, their antibacterial efficacy.

Both Enduracidin A and B exert their bactericidal effects by inhibiting a crucial step in the biosynthesis of the bacterial cell wall.[1][2] They specifically target and bind to Lipid II, a precursor molecule essential for the formation of peptidoglycan, the primary structural component of the cell wall in Gram-positive bacteria.[1][2] By sequestering Lipid II, the enduracidins prevent its utilization by peptidoglycan glycosyltransferases, thereby halting the elongation of the peptidoglycan chain and leading to cell lysis and death.

Enduracidin_Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cell Lipid_II_Precursor Lipid II Precursor Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II_Precursor->Peptidoglycan_Chain Peptidoglycan Glycosyltransferase Enduracidin_A_B Enduracidin A / B Enduracidin_A_B->Lipid_II_Precursor Binds to and sequesters caption Mechanism of Action of Enduracidins

Caption: Mechanism of Action of Enduracidins.

Comparative Antibacterial Potency

While both Enduracidin A and B demonstrate significant antibacterial activity, available data on their comparative potency is limited, with many studies evaluating a mixture of the two compounds, often referred to as "enramycin." However, early studies that successfully separated these components have provided insights into their individual activities. The following table summarizes the minimum inhibitory concentrations (MICs) of Enduracidin A and B against various Gram-positive bacteria.

Bacterial StrainEnduracidin A (µg/mL)This compound (µg/mL)
Staphylococcus aureus 209-P0.390.78
Staphylococcus aureus Smith0.20.39
Bacillus subtilis PCI-2190.10.2
Sarcina lutea PCI-10010.050.1
Micrococcus flavus ATCC 102400.050.1
Corynebacterium diphtheriae0.0120.025

Data sourced from early characterization studies of Enduracidin.

The data indicates that Enduracidin A consistently exhibits a two-fold higher potency than this compound against the tested strains. This suggests that the longer, C13 unsaturated fatty acid chain of Enduracidin A may contribute to a more effective interaction with the bacterial cell membrane or the Lipid II target.

Experimental Protocols

The determination of the antibacterial potency of Enduracidin A and B relies on standardized microbiological techniques.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the agar (B569324) dilution method. A brief outline of the protocol is as in the following workflow.

MIC_Determination_Workflow Start Start Prepare_Antibiotic_Stock Prepare stock solutions of Enduracidin A and B Start->Prepare_Antibiotic_Stock Serial_Dilution Perform two-fold serial dilutions of each antibiotic Prepare_Antibiotic_Stock->Serial_Dilution Incorporate_in_Agar Incorporate dilutions into molten Mueller-Hinton agar Serial_Dilution->Incorporate_in_Agar Pour_Plates Pour agar into Petri dishes and allow to solidify Incorporate_in_Agar->Pour_Plates Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Pour_Plates->Prepare_Inoculum Inoculate_Plates Inoculate the surface of the agar plates with the bacterial suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine the lowest concentration of antibiotic that completely inhibits visible bacterial growth (the MIC) Incubate->Read_Results End End Read_Results->End caption Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Conclusion

Both Enduracidin A and B are highly potent antibacterial agents against Gram-positive bacteria, functioning through the inhibition of cell wall biosynthesis. The available data suggests that Enduracidin A, with its longer fatty acid chain, possesses a marginally superior in vitro activity compared to this compound. This subtle structural difference appears to have a discernible impact on its antibacterial potency. Further research with a broader range of contemporary clinical isolates is warranted to fully elucidate the therapeutic potential of these individual congeners and to explore the structure-activity relationships within the enduracidin family of antibiotics.

References

Enduracidin B's Engagement with Peptidoglycan Precursors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin B, a potent lipopeptide antibiotic, exerts its antibacterial activity by targeting a critical step in bacterial cell wall synthesis: the polymerization of peptidoglycan. This is achieved through high-affinity binding to Lipid II, the essential peptidoglycan precursor. This guide provides a comparative analysis of this compound's binding affinity with other antibiotics targeting the same precursor, supported by experimental data and detailed methodologies.

Comparative Binding Affinities for Lipid II

The following table summarizes the binding affinities of this compound and other notable antibiotics to the peptidoglycan precursor, Lipid II. Lower dissociation constants (Kd) indicate higher binding affinity.

AntibioticTarget Moiety on Lipid IIBinding Stoichiometry (Antibiotic:Lipid II)Dissociation Constant (Kd)
This compound PyrophosphateNot explicitly determinedNot explicitly determined, but expected to be in the nanomolar range, similar to Ramoplanin (B549286).
Ramoplanin Pyrophosphate[1][2][3]2:1 (Dimer)[2][4]Nanomolar (nM) range[2][4]
Nisin Pyrophosphate[3][5]1:1 for initial binding~50 nM
Vancomycin D-Ala-D-Ala terminus of the pentapeptide[3][6]1:1Micromolar (µM) range; affinity is reduced ~1000-fold for the D-Ala-D-Lac variant in resistant strains.[6]
Moenomycin Glycosyltransferase enzyme (inhibits Lipid II polymerization)Not applicableNot applicable (enzyme inhibitor)

Mechanism of Action: Targeting Peptidoglycan Synthesis

The biosynthesis of peptidoglycan is a fundamental process for bacterial survival, making it an excellent target for antibiotics. The following diagram illustrates the signaling pathway and the points of inhibition for various antibiotics.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall cluster_inhibitors Antibiotic Inhibition UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM- pentapeptide Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II_cytoplasm Lipid II Lipid I->Lipid II_cytoplasm MurG Flippase Flippase Lipid II_cytoplasm->Flippase Lipid II_periplasm Lipid II Flippase->Lipid II_periplasm Translocation Nascent Peptidoglycan Nascent Peptidoglycan Lipid II_periplasm->Nascent Peptidoglycan Transglycosylation (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBP) This compound / Ramoplanin This compound Ramoplanin This compound / Ramoplanin->Lipid II_periplasm Binds to pyrophosphate Nisin Nisin Nisin->Lipid II_periplasm Binds to pyrophosphate Vancomycin Vancomycin Vancomycin->Lipid II_periplasm Binds to D-Ala-D-Ala Moenomycin Moenomycin Moenomycin:s->Nascent Peptidoglycan:n Inhibits Transglycosylase

Caption: Inhibition of peptidoglycan synthesis by various antibiotics.

Experimental Protocols

The determination of binding affinity between antibiotics and Lipid II can be accomplished using various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful methods for quantifying these interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., Lipid II-containing micelles or liposomes). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prepare_LipidII Prepare Lipid II- containing liposomes/micelles Degas Degas both solutions Prepare_LipidII->Degas Prepare_Antibiotic Prepare this compound solution in matched buffer Prepare_Antibiotic->Degas Load_Cell Load Lipid II solution into the sample cell Degas->Load_Cell Load_Syringe Load this compound solution into the injection syringe Degas->Load_Syringe Titration Perform automated titration Load_Cell->Titration Load_Syringe->Titration Integration Integrate heat peaks Titration->Integration Binding_Isotherm Generate binding isotherm Integration->Binding_Isotherm Fit_Model Fit data to a binding model to determine Kd, n, ΔH, and ΔS Binding_Isotherm->Fit_Model

Caption: Generalized workflow for Isothermal Titration Calorimetry.

Detailed Methodology:

  • Preparation of Lipid II Vesicles:

    • Synthesize or acquire purified Lipid II.

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of a suitable lipid (e.g., DOPC) doped with a known concentration of Lipid II (e.g., 1-5 mol%).

    • Vesicles can be prepared by sonication or extrusion.

    • The final lipid concentration should be in the micromolar range.

  • Sample Preparation:

    • Dissolve this compound in the same buffer used for the Lipid II vesicles to avoid heats of dilution. A common buffer is HEPES or phosphate (B84403) buffer with a defined pH and salt concentration.

    • The concentration of this compound in the syringe should be 10-20 times higher than the concentration of Lipid II in the cell.

    • Degas both the Lipid II vesicle suspension and the this compound solution immediately before the experiment to prevent bubble formation.

  • ITC Measurement:

    • Load the Lipid II vesicle suspension into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20-30 injections of 1-10 µL) of the this compound solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to Lipid II to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), enthalpy change (ΔH), and entropy change (ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time monitoring of association and dissociation, providing kinetic information (kon and koff) in addition to the binding affinity (Kd).

Experimental Workflow:

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Immobilize_LipidII Immobilize Lipid II-containing liposomes on a sensor chip (e.g., L1 chip) Inject_Antibiotic Inject varying concentrations of This compound over the sensor surface Immobilize_LipidII->Inject_Antibiotic Association Monitor association phase Inject_Antibiotic->Association Dissociation Monitor dissociation phase (buffer flow) Association->Dissociation Sensorgrams Generate sensorgrams Dissociation->Sensorgrams Fit_Kinetics Fit data to a kinetic model to determine kon, koff, and Kd Sensorgrams->Fit_Kinetics

Caption: Generalized workflow for Surface Plasmon Resonance.

Detailed Methodology:

  • Sensor Chip Preparation:

    • Use a sensor chip suitable for lipid-based assays (e.g., an L1 chip).

    • Prepare Lipid II-containing liposomes as described for ITC.

    • Immobilize the liposomes onto the sensor chip surface to form a lipid bilayer.

  • SPR Measurement:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P).

    • Inject the different concentrations of this compound over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • Switch back to the running buffer to monitor the dissociation of the antibiotic from the lipid surface.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

References

A Comparative Analysis of Enduracidin B and Teixobactin Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are in constant search of novel antibiotics with potent activity against multidrug-resistant pathogens. This guide provides a detailed comparison of two promising candidates: enduracidin B and teixobactin (B611279). Both are potent antibiotics that target the bacterial cell wall, a crucial structure for bacterial survival. This document outlines their mechanisms of action, comparative efficacy against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), and provides detailed experimental protocols for key assays.

Executive Summary

This compound and teixobactin represent significant advancements in the fight against Gram-positive resistant bacteria. Both antibiotics inhibit cell wall synthesis by targeting lipid II, a critical precursor for peptidoglycan formation. However, teixobactin exhibits a dual-targeting mechanism, also binding to lipid III, which is a precursor for teichoic acid synthesis. This dual action may contribute to its exceptional potency and the notable lack of detectable resistance development in laboratory settings. While both show strong activity against MRSA, quantitative data suggests teixobactin and its analogues have very low Minimum Inhibitory Concentrations (MICs) against a range of resistant strains. Quantitative data for this compound is less readily available in direct comparative studies, with much of the literature referring to enramycin (B576705), a mixture of enduracidin A and B.

Mechanism of Action

Both this compound and teixobactin disrupt the integrity of the bacterial cell wall by interfering with the synthesis of peptidoglycan, a vital component of the cell envelope in Gram-positive bacteria.

This compound: This lipoglycopeptide antibiotic specifically targets the transglycosylation step of peptidoglycan biosynthesis.[1][2] It achieves this by binding to Lipid II, the substrate for transglycosylase, thereby preventing the elongation of the peptidoglycan chains.[1][2]

Teixobactin: This novel depsipeptide antibiotic also targets Lipid II, inhibiting peptidoglycan synthesis.[3][4] Crucially, teixobactin also binds to Lipid III, a precursor for the synthesis of wall teichoic acid (WTA).[3][4][5] This dual-targeting mechanism is believed to be a key reason for its potent bactericidal activity and the observed high barrier to resistance development.[5][6] Teixobactin's interaction with its targets leads to the formation of supramolecular fibrils that disrupt the bacterial membrane's integrity.[3][7]

Antibiotic_Mechanism_of_Action Comparative Mechanism of Action cluster_enduracidin This compound cluster_teixobactin Teixobactin This compound This compound Lipid II Lipid II This compound->Lipid II Binds to Transglycosylation Transglycosylation Lipid II->Transglycosylation Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Synthesis Blocks Teixobactin Teixobactin Lipid II_t Lipid II Teixobactin->Lipid II_t Binds to Lipid III Lipid III Teixobactin->Lipid III Binds to Membrane Disruption Membrane Disruption Teixobactin->Membrane Disruption Induces Peptidoglycan Synthesis_t Peptidoglycan Synthesis Lipid II_t->Peptidoglycan Synthesis_t Inhibits WTA Synthesis WTA Synthesis Lipid III->WTA Synthesis Inhibits

Fig. 1: Simplified signaling pathways of this compound and Teixobactin.

Comparative Efficacy Against Resistant Strains

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for enduracidin (as enramycin) and teixobactin against key resistant Gram-positive pathogens. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. The MIC values for enramycin are generally reported for Staphylococcus aureus without specifying methicillin (B1676495) resistance in some older studies.

Table 1: Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antibiotic/AnalogueMRSA Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
EnramycinAntibiotic-resistant staphylococci~0.1 (peak MIC distribution)--[3]
TeixobactinATCC 335910.25--[8]
Leu₁₀-teixobactinATCC 700699, VISA strains0.5 - 1--[9]
Teixobactin Analogue 4Clinical Isolates2 - 42-[10]
Teixobactin Analogue 5Clinical Isolates2 - 42-[10]

Table 2: Activity against Vancomycin-Resistant Enterococci (VRE)

Antibiotic/AnalogueVRE Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
EnramycinEnterococcus faeciumStrong activity reported--[3]
Teixobactin Analogue 3Clinical Isolates8 - 1616-[10]
Teixobactin Analogue 4Clinical Isolates44-[10]
Teixobactin Analogue 5Clinical Isolates2 - 164-[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.

  • Stock solutions of this compound and teixobactin of known concentration.

2. Procedure:

  • Aseptically dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Create a serial two-fold dilution of the antibiotic by adding 50 µL of the antibiotic stock solution to the first well and then transferring 50 µL from well to well.

  • The final volume in each well should be 50 µL after serial dilution.

  • Inoculate each well with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11][12][13]

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Reagents Prepare bacterial inoculum, antibiotic stocks, and media Start->Prepare_Reagents Plate_Setup Dispense media into 96-well plate Prepare_Reagents->Plate_Setup Serial_Dilution Perform serial two-fold dilutions of antibiotics Plate_Setup->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually inspect for growth and determine MIC Incubation->Read_Results End End Read_Results->End

Fig. 2: Workflow for MIC determination.
Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation of Materials:

  • Culture tubes with CAMHB.

  • Standardized bacterial inoculum (logarithmic phase, ~5 x 10⁵ CFU/mL).

  • Antibiotic solutions at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sterile saline or PBS for dilutions.

  • Agar (B569324) plates for colony counting.

2. Procedure:

  • Add the standardized bacterial inoculum to culture tubes containing CAMHB with the desired antibiotic concentrations.

  • Include a growth control tube without any antibiotic.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial 10-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow Time-Kill Assay Workflow Start Start Setup Prepare bacterial culture and antibiotic concentrations in broth Start->Setup Incubate_Shake Incubate at 37°C with shaking Setup->Incubate_Shake Sampling Withdraw aliquots at specified time points Incubate_Shake->Sampling Serial_Dilute Perform serial dilutions Sampling->Serial_Dilute Plating Plate dilutions on agar Serial_Dilute->Plating Incubate_Plates Incubate plates at 37°C for 18-24h Plating->Incubate_Plates Count_Colonies Count CFUs and calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Curve Plot log10 CFU/mL vs. time Count_Colonies->Plot_Curve End End Plot_Curve->End

Fig. 3: Workflow for the time-kill assay.

Conclusion

References

Comparative Efficacy of Enduracidin B and Other Lipopeptide Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of Enduracidin B against other prominent lipopeptide antibiotics, including daptomycin, vancomycin (B549263), and ramoplanin. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

This compound, a potent lipopeptide antibiotic, demonstrates significant efficacy against a range of Gram-positive bacteria, including drug-resistant strains. This guide synthesizes available in vitro data, primarily Minimum Inhibitory Concentration (MIC) values, to offer a comparative perspective on its performance relative to other clinically relevant lipopeptide and glycopeptide antibiotics. The primary mechanism of action for this compound and related antibiotics targeting the bacterial cell wall involves the inhibition of peptidoglycan biosynthesis through binding to Lipid II, a critical precursor molecule.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other comparator antibiotics against key Gram-positive pathogens. MIC values are presented as ranges (μg/mL) to reflect variations across different studies and bacterial strains.

Table 1: Comparative MIC Values (μg/mL) Against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)Vancomycin-Intermediate S. aureus (VISA)
This compound 0.05 - 1.00.05 - 1.0Data Not Available
Daptomycin 0.03 - 1.0[1]0.06 - 1.0[1]0.5 - 2.0
Vancomycin 0.5 - 2.01.0 - 2.0[2]4.0 - 8.0
Ramoplanin 0.5 - 2.0[3]0.5 - 1.0[4][5]Data Not Available

Table 2: Comparative MIC Values (μg/mL) Against Enterococcus faecalis

AntibioticVancomycin-Susceptible E. faecalis (VSE)Vancomycin-Resistant E. faecalis (VRE)
This compound Data Not AvailableData Not Available
Daptomycin 0.5 - 4.0[1]1.0 - 8.0[1]
Vancomycin 1.0 - 4.0≥32
Ramoplanin ≤0.25 - 1.6≤0.25 - 1.6[6]

Table 3: Comparative MIC Values (μg/mL) Against Streptococcus pneumoniae

AntibioticPenicillin-Susceptible S. pneumoniae (PSSP)Penicillin-Resistant S. pneumoniae (PRSP)
This compound Data Not AvailableData Not Available
Daptomycin 0.12 - 1.0[1]0.12 - 1.0[1]
Vancomycin ≤0.5≤0.5
Ramoplanin Data Not AvailableData Not Available

Note: Data for this compound against specific resistant phenotypes of Enterococcus and Streptococcus species is limited in the reviewed literature. Polymyxin B is primarily active against Gram-negative bacteria and generally shows poor activity against Gram-positive organisms, hence it is not included in these comparative tables.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, along with vancomycin and ramoplanin, targets the bacterial cell wall synthesis pathway. Specifically, they bind to Lipid II, a pivotal precursor molecule that transports peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane. This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain by transglycosylases and transpeptidases, ultimately leading to the inhibition of cell wall formation and bacterial cell death. Daptomycin, while also a lipopeptide, has a different mechanism that involves the disruption of the bacterial cell membrane's electrochemical potential.

Peptidoglycan Synthesis Inhibition cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylase Bactoprenol_P Bactoprenol-P Growing_PG->Bactoprenol_P Recycling Enduracidin_B This compound Enduracidin_B->Lipid_II Vancomycin Vancomycin Vancomycin->Lipid_II Ramoplanin Ramoplanin Ramoplanin->Lipid_II

Inhibition of peptidoglycan synthesis by binding to Lipid II.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Aseptically prepare a stock solution of each antibiotic at a concentration of at least 10 times the highest concentration to be tested.

  • The solvent used depends on the antibiotic's solubility (e.g., water, DMSO).

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Procedure:

  • Use sterile 96-well microtiter plates.

  • Dispense 100 µL of sterile MHB into each well.

  • Add 100 µL of the antibiotic stock solution to the first well of a row.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • This results in 100 µL of varying antibiotic concentrations in each well.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antibiotic Stock Solutions D Perform Serial Dilutions of Antibiotics A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth into 96-well Plate C->D D->E F Incubate at 35°C for 16-20h E->F G Read Plates for Visible Growth F->G H Determine MIC G->H

Workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits potent in vitro activity against a variety of Gram-positive pathogens, with MIC values that are comparable to or lower than other established lipopeptide and glycopeptide antibiotics for susceptible strains. Its mechanism of action, targeting the highly conserved Lipid II molecule, makes it an attractive candidate for further investigation, particularly in an era of increasing antimicrobial resistance. The standardized methodologies outlined in this guide provide a framework for reproducible comparative efficacy studies. Further research is warranted to fully elucidate the comparative efficacy of this compound against a broader range of contemporary, multidrug-resistant clinical isolates.

References

A Comparative Guide to Analytical Methods for Enduracidin B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Enduracidin B, an antibiotic primarily used as an animal growth promoter. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantification in various matrices, from fermentation broths to animal tissues. This document outlines the performance of two common methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), supported by experimental data and detailed protocols.

Method Performance Comparison

The choice between HPLC-UV and UHPLC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. UHPLC-MS/MS generally offers higher sensitivity and specificity, making it suitable for residue analysis in complex biological samples.[1][2] HPLC-UV is a more accessible technique suitable for analyzing less complex samples, such as fermentation products.[3][4]

Parameter UHPLC-MS/MS HPLC-UV
Linearity (r²) > 0.99[1][2]Not explicitly stated, but quantification is based on a standard curve.
Limit of Quantification (LOQ) 5 µg/kg in fat, 10 µg/kg in other tissues[1][2]0.2 mg/kg in swine and chicken muscles[1]
Recovery 70.99–101.40%[1][2]Not explicitly stated.
Precision (RSD) < 9%[1][2]Not explicitly stated.
Specificity High (based on mass-to-charge ratio)[1]Lower (based on retention time and UV absorbance)
Typical Application Residue analysis in complex matrices (e.g., animal tissues)[1]Analysis of fermentation products and bulk drug substance.[3][4]
Experimental Workflows

The following diagram illustrates a typical workflow for the quantification of this compound using UHPLC-MS/MS, from sample preparation to data analysis.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acidified Methanol (B129727) Homogenization->Extraction Homogenized sample Purification Solid-Phase Extraction (SPE) Extraction->Purification Crude extract UHPLC UHPLC Separation Purification->UHPLC Purified sample MSMS Tandem Mass Spectrometry (MS/MS) Detection UHPLC->MSMS Separated analytes Quantification Quantification using Standard Curve MSMS->Quantification Mass spectral data Validation Method Validation Quantification->Validation

Caption: Workflow for this compound analysis.

Detailed Experimental Protocols

UHPLC-MS/MS Method for this compound in Swine Tissues

This protocol is adapted from a validated method for the determination of enramycin (B576705) (enduracidin) residues in swine tissues.[1][2]

a. Sample Preparation (Extraction and Cleanup)

  • Homogenize 2 grams of tissue sample.

  • Add 10 mL of 55% methanol containing 0.2 M hydrochloric acid as the extraction solvent.

  • Vortex the mixture and then centrifuge.

  • Collect the supernatant.

  • Perform solid-phase extraction (SPE) for cleanup and enrichment of the analytes using an ENV cartridge.

  • Elute the target compound from the SPE cartridge.

  • Filter the resulting mixture through a 0.22 µm membrane into an auto-sampler vial for analysis.[1]

b. Instrumental Conditions

  • UHPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0 min: 10% B

    • 1.5 min: 50% B

    • 3.3 min: 70% B

    • 3.5 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 9.0 min: 10% B[1]

  • Mass Spectrometer: Waters Xevo TQS-micro

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions for this compound (Enramycin B):

    • Precursor Ion: m/z 790.9 ([M+3H]³⁺)

    • Quantitative Product Ion: m/z 1089

    • Qualitative Product Ions: m/z 193.2, m/z 95[5]

HPLC-UV Method for this compound in Fermentation Broth

This protocol is a general method based on typical HPLC analysis of enduracidin from fermentation products.[3][6][7]

a. Sample Preparation

  • Centrifuge the fermentation broth to separate the supernatant.

  • Extract the supernatant with an equal volume of butanol.

  • Separate the butanol phase and wash it with water.

  • Partition the enduracidin from the butanol phase into an acidic aqueous solution (e.g., 5 mM HCl).

  • Adjust the pH of the aqueous layer to 8.2 and re-extract the enduracidin with butanol.[6]

  • Evaporate the butanol extract to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC Conditions

  • Column: Gemini C18 (e.g., 4.6 x 150 mm, 3 µm)[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1 mL/min[6]

  • Detection: UV at 230 nm[6] or 267 nm[3]

  • Injection Volume: 20 µL

  • Gradient Elution: A typical gradient would involve increasing the proportion of Mobile Phase B over time to elute this compound. For example: a linear gradient from 20% to 70% B over 10 minutes.[6]

  • Quantification: Compare the peak area of this compound in the sample to a standard curve prepared from a reference standard.[3]

References

Safety Operating Guide

Proper Disposal Procedures for Enduracidin B

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Enduracidin B.[2] Always handle the compound wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Work in a well-ventilated area and avoid actions that could generate dust or aerosols.[3]

Key Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid ingestion and inhalation.[2][3]

  • In case of contact, wash the affected area thoroughly with soap and water.[3]

  • If inhaled, move to fresh air.[3]

Step-by-Step Disposal Protocol

The guiding principle for antibiotic disposal is to treat all forms of this waste as hazardous chemical waste.[4] Never dispose of pure antibiotic stocks or concentrated solutions down the drain.[4][5] Segregation of waste is a critical first step to ensure proper handling.[1][6]

Step 1: Segregate this compound Waste

Isolate all materials contaminated with this compound from general and biohazardous waste streams. Create designated, clearly labeled hazardous waste containers for each type of this compound waste.[1]

  • Solid Waste: Unused powder, contaminated weigh boats, pipette tips, gloves, and other disposable labware.[1]

  • High-Concentration Liquid Waste: Stock solutions and unused formulations.[4][7]

  • Low-Concentration Liquid Waste: Used cell culture media or other dilute solutions containing this compound.[7]

Step 2: Prepare Waste for Disposal

For Solid Waste and Contaminated Materials:

  • Collect all solid waste in a designated, puncture-proof hazardous waste container.[1][8]

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include any other required hazard pictograms.[8]

  • Store the sealed container in a secure, designated area until pickup by your institution's Environmental Health and Safety (EHS) department.[6]

For High-Concentration Liquid Waste (Stock Solutions):

  • Stock antibiotic solutions are considered hazardous chemical waste and must not be autoclaved or poured down the drain.[4]

  • Collect all stock solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container.[4][8]

  • Label the container clearly as "Hazardous Liquid Waste: this compound" and specify the concentration and solvent if applicable.

  • Store securely for disposal via your institution's hazardous waste management program.[7]

For Low-Concentration Liquid Waste (e.g., Used Culture Media): The heat stability of this compound is not specified in available literature. Therefore, the most cautious approach is to assume it is heat-stable , similar to antibiotics like vancomycin (B549263) or ciprofloxacin.[4] Autoclaving will kill pathogens but will not deactivate the antibiotic.[4][7]

  • Do not autoclave as the sole means of treatment.

  • Collect the liquid waste in a sealed, leak-proof container labeled for chemical waste.[8]

  • Some institutional policies may allow for chemical inactivation prior to disposal. A common, though not universally applicable, method is treatment with a 10% bleach solution for a minimum of 20 minutes.[1] It is critical to verify with your EHS department if this method is effective and safe for this compound, as it could create additional hazardous byproducts. [1]

  • Arrange for disposal through your institution's chemical waste program.[1]

Step 3: Arrange for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[1] EHS professionals are trained to handle and dispose of chemical waste in compliance with all local, regional, and national regulations.[1][6]

Summary of Disposal Procedures

The following table summarizes the recommended disposal methods for various forms of this compound waste.

Waste TypeDescriptionRecommended Disposal Procedure
Solid Waste Unused powder, contaminated gloves, pipette tips, flasks, etc.Collect in a labeled hazardous waste container. Arrange for pickup by EHS for incineration.[8]
High-Concentration Liquid Waste Stock solutions of this compound.Collect in a labeled, sealed, and compatible hazardous liquid waste container. Do not drain dispose or autoclave. Arrange for pickup by EHS.[4]
Low-Concentration Liquid Waste Used cell culture media and other dilute solutions.Assume the antibiotic is heat-stable.[4][7] Collect as chemical waste. Consult EHS for approved chemical inactivation protocols before disposal via the hazardous waste program.[1]
Empty Containers Original vials or containers of this compound.The first rinse of the container must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, deface the label and dispose of the container according to institutional guidelines for glass or plastic recycling.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_start cluster_characterize cluster_paths cluster_actions cluster_end start Start: this compound Waste Generated char_waste Step 1: Characterize Waste Type start->char_waste solid Solid Waste (Powder, Contaminated Labware) char_waste->solid Solid high_conc High-Concentration Liquid (Stock Solution) char_waste->high_conc High-Conc. Liquid low_conc Low-Concentration Liquid (e.g., Used Media) char_waste->low_conc Low-Conc. Liquid collect_solid Step 2: Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_high Step 2: Collect in Labeled Hazardous Liquid Waste Container high_conc->collect_high collect_low Step 2: Collect as Chemical Waste (Assume Heat-Stable) low_conc->collect_low ehs_pickup Step 3: Arrange for Disposal via Institutional EHS collect_solid->ehs_pickup collect_high->ehs_pickup collect_low->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Enduracidin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Enduracidin B is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. A risk assessment should always be conducted to ensure the highest level of protection.

Recommended PPE for Handling this compound
Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant apron• Head covering• Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, nitrile)• Chemical-resistant apron over lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Glove Selection for Chemical Resistance

Due to the lack of specific permeation data for this compound, a conservative approach to glove selection is recommended. For handling potent pharmaceutical compounds, gloves made of nitrile or butyl rubber are often suggested. It is crucial to use gloves that have been tested against a wide range of chemicals.

Glove MaterialGeneral Recommendations for Potent Compounds
Nitrile Good for splash protection and handling of powders. Offers good dexterity.
Butyl Rubber Recommended for handling of liquids and for longer duration tasks due to its high resistance to a wide range of chemicals.
Neoprene Provides good resistance to a broad range of chemicals.

Important: No glove material offers universal protection. Regularly inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Change gloves immediately after any known contact with the compound.

Occupational Exposure Limits

Currently, there is no established specific Occupational Exposure Limit (OEL) for this compound. In the absence of a formal OEL, the principles of Occupational Exposure Banding (OEB) should be applied. OEB is a system used to categorize chemicals into bands based on their potency and potential health effects, which then guides the implementation of control measures. Given that this compound is a potent peptide antibiotic, it should be handled with the high degree of caution typically reserved for compounds in the more stringent OEB categories.

Operational Plan: Step-by-Step Guidance

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure a safe working environment.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Handling Area prep_vent Ensure Proper Ventilation (e.g., Fume Hood) prep_area->prep_vent prep_equip Assemble Equipment & PPE prep_vent->prep_equip prep_sds Review Safety Data Sheet (SDS) prep_equip->prep_sds weighing Weighing (in containment) prep_sds->weighing solution_prep Solution Preparation weighing->solution_prep experiment Experimental Procedure solution_prep->experiment decon_surface Decontaminate Work Surfaces experiment->decon_surface decon_equip Decontaminate Equipment decon_surface->decon_equip ppe_removal Proper PPE Removal decon_equip->ppe_removal waste_seg Segregate Waste ppe_removal->waste_seg waste_collect Collect in Labeled Containers waste_seg->waste_collect waste_dispose Dispose via Certified Service waste_collect->waste_dispose

Caption: Workflow for the safe handling of potent chemical compounds.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. Always adapt the procedure based on your specific experimental needs and the information provided in the product's technical datasheet.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water, methanol, or a buffer solution as specified in the product datasheet)[1][2][3]

  • Sterile, conical tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance within a ventilated enclosure

  • Appropriate PPE (as outlined in the PPE table)

Procedure:

  • Preparation:

    • Don all required PPE.

    • Perform all work within a certified chemical fume hood or other appropriate containment device.

    • Decontaminate the work surface before beginning.

  • Weighing:

    • Tare a sterile, pre-labeled conical tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust. Use a spatula dedicated to this compound or a disposable one.

  • Solubilization:

    • Add the appropriate volume of the chosen solvent to the tube containing the this compound powder.

    • Cap the tube securely.

    • Vortex the tube until the powder is completely dissolved. Gentle warming may be required for some solvents, but check the product's stability information first.

  • Sterilization and Storage:

    • If a sterile solution is required, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedures

1. Waste Segregation:

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, disposable lab coats, pipette tips, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste:

    • Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

2. Decontamination of Reusable Equipment:

  • All reusable labware and equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

  • A common practice for decontaminating materials contaminated with peptide antibiotics is to use an enzymatic detergent followed by a chemical disinfectant like a sodium hypochlorite (B82951) solution (bleach). Always follow your institution's approved procedures.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's certified hazardous waste management service.

  • Do not dispose of this compound down the drain.

  • Ensure all waste containers are properly sealed and labeled according to your institution's and local regulations.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, specifically by targeting the transglycosylation step of peptidoglycan biosynthesis. It binds to Lipid II, a key precursor molecule, preventing its incorporation into the growing peptidoglycan chain. This disruption of cell wall synthesis leads to bacterial cell death.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_NAG UDP-GlcNAc UDP_NAM_pentapeptide UDP-MurNAc-pentapeptide UDP_NAG->UDP_NAM_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation (PBP) Enduracidin_B This compound Enduracidin_B->Lipid_II Binds to Inhibition->Growing_PG Inhibition

Caption: this compound inhibits bacterial cell wall synthesis.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.